2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Description
BenchChem offers high-quality 2-Bromo-5-chloro-3-fluoro-6-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-fluoro-6-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-6-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLHBLZJNFELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-chloro-3-fluoro-6-iodopyridine safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Introduction: The Precautionary Principle in Practice
2-Bromo-5-chloro-3-fluoro-6-iodopyridine is a highly substituted pyridine derivative, a class of compounds essential in medicinal chemistry and pharmaceutical development.[1] The presence of four different halogens on the pyridine ring suggests unique reactivity and potential biological activity, making it a valuable building block. However, this structural complexity also necessitates a thorough and cautious approach to its handling.
In the absence of a dedicated Safety Data Sheet, we must operate under the precautionary principle. This guide synthesizes hazard data from numerous related halogenated pyridines to construct a robust safety framework. The underlying logic is that the toxicological and chemical properties of this molecule will likely reflect a composite of the hazards associated with its individual structural components (e.g., bromopyridines, chlorofluoropyridines, iodopyridines).
Synthesized Hazard Identification and Classification
Based on an analysis of related compounds, 2-Bromo-5-chloro-3-fluoro-6-iodopyridine should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are inferred from analogous materials.[2][3][4]
Signal Word: Warning or Danger
Probable Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale / Source Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Common across most halogenated pyridines.[2][3][4] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | A potential hazard based on related structures.[3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | A potential hazard based on related structures.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | A frequently cited hazard for this class of compounds.[3][4] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | A frequently cited hazard for this class of compounds.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Common for pyridine-based compounds and their derivatives.[3][4] |
Note: Some related pyridines carry more severe classifications, such as "Toxic if swallowed" (H301) or "Fatal in contact with skin" (H310).[5] Therefore, exposure should be minimized at all times.
Anticipated Precautionary Statements
A synthesis of precautionary advice from related compounds suggests the following as best practice:[3][5][6]
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands and skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Core Protocols for Risk Mitigation
Adherence to rigorous, well-understood protocols is the cornerstone of laboratory safety. The following sections detail the essential workflows for handling 2-Bromo-5-chloro-3-fluoro-6-iodopyridine.
Handling and Storage Protocol
The chemical stability of halogenated pyridines can be influenced by light, moisture, and temperature.[7][8] Proper handling and storage are critical to maintain compound integrity and ensure user safety.
Methodology:
-
Work Area Preparation: All manipulations must be conducted within a certified chemical fume hood to control exposure to dust or vapors.[9] The work surface should be clean and clear of incompatible materials, particularly strong oxidizing agents and strong acids.[10]
-
Container Handling: Keep the container tightly sealed when not in use.[9] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Use only spark-proof tools for handling.
-
Weighing and Transfer: This compound is likely a solid at room temperature.[6] Weighing should be performed in the fume hood. Avoid creating dust; if the material is a fine powder, handle it with extreme care.
-
Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and dark place.[8] A dedicated, ventilated cabinet for hazardous materials is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against degradation.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Personal Protective Equipment (PPE) Selection
Given the synthesized hazard profile, a multi-layered PPE approach is mandatory. The causality is clear: the potential for skin, eye, and respiratory irritation, coupled with acute toxicity risks, requires comprehensive barrier protection.
Methodology:
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[11] A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[9] Latex gloves are not suitable. Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Dispose of contaminated gloves immediately.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with an organic vapor cartridge) is required.
Diagram 1: PPE Selection Workflow
A decision tree for selecting appropriate Personal Protective Equipment (PPE).
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always seek professional medical attention after any exposure and provide the attending physician with this safety guide.[6]
-
Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6]
Diagram 2: First Aid Response Flowchart
Decision-making process for first aid response following an exposure.
Accidental Release Measures
A swift and correct response to a spill is essential to prevent wider contamination and exposure.
Methodology:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (fume hood should be running).
-
Protect: Don the appropriate PPE as outlined in section 3.2, including respiratory protection.
-
Contain & Clean:
-
Do not use water for cleanup as it may spread the material.
-
Use a dry cleanup method.[3] Carefully sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste. Avoid generating dust.[11]
-
Use an inert absorbent material (e.g., vermiculite, dry sand) for any dissolved material.
-
-
Decontaminate: Once the material is collected, decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials (including gloves, absorbent material, etc.) must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.[5]
Fire-Fighting Measures
While many solid halogenated pyridines are not considered highly flammable, they can burn and, more importantly, can decompose in a fire to produce highly toxic and corrosive fumes, such as nitrogen oxides (NOx), hydrogen halides (HCl, HBr, HF, HI), and potentially cyanides.[3][10]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[11] Avoid using a high-volume water jet.
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]
-
Procedure: If it is safe to do so, remove containers from the fire area. Use a water spray to cool fire-exposed containers.[3] Prevent fire-fighting runoff from entering drains or waterways.
Physical, Chemical, and Toxicological Data
Note: Specific, experimentally derived data for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine is largely unavailable. The table below provides data for related compounds to offer a general reference frame.
| Property | 2-Bromo-5-fluoropyridine | 2-Bromo-5-iodopyridine | 2-Bromo-5-chloro-3-iodopyridine | Inferred Property for Target Compound |
| CAS Number | 41404-58-4 | 73290-22-9 | 1211535-24-8 | 514798-09-5 [12] |
| Molecular Formula | C₅H₃BrFN | C₅H₃BrIN | C₅H₂BrClIN | C₅HBrClFIN |
| Molecular Weight | 175.99 g/mol | 283.89 g/mol | 318.34 g/mol | 336.34 g/mol |
| Appearance | Light yellow crystal | Solid | - | Likely a solid |
| Melting Point | 30-31 °C[8] | 121-123 °C[6] | - | Expected to be a solid with a moderate to high melting point |
| Toxicological Data | No specific data available. Assumed to be harmful.[3] | No specific data available.[6] | Harmful if swallowed.[2] | Handle as acutely toxic and irritating. |
| Ecological Data | No specific data available. | No specific data available. | - | Assume harmful to aquatic life. Do not release to the environment. [5] |
Conclusion: A Commitment to Safety
The handling of novel, highly functionalized chemical entities like 2-Bromo-5-chloro-3-fluoro-6-iodopyridine demands the highest standards of scientific diligence and safety awareness. While a specific SDS is not available, a comprehensive safety protocol can be effectively constructed by analyzing the hazards of structurally similar compounds. By treating this compound with the caution it deserves—employing rigorous engineering controls, mandatory personal protective equipment, and well-rehearsed emergency procedures—researchers can mitigate the inherent risks and continue their vital work in the fields of drug discovery and materials science.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
- Apollo Scientific. Safety Data Sheet: 2-Bromo-5-fluoropyridine.
- Solenis. (2019, November 22). Safety Data Sheet. Available as a general safety document example.
-
PubChem. 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]
- Fisher Scientific. (2024, February 11). Safety Data Sheet: Acetaldehyde diethyl acetal.
- Acros PharmaTech Limited. Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]
- TCI Chemicals. (2025, May 30). Safety Data Sheet: Chlorprothixene.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet. Available as a general safety document example.
-
Tsealine Pharmatech. 2-Bromo-5-fluoropyridine CAS 41404-58-4. Available at: [Link]
- Merck Millipore. Safety Data Sheet. Available as a general safety document example.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Pyridine. Available from product pages on the Sigma-Aldrich website.
- Stobec. (2014, November 10). Safety Data Sheet: Pyridine.
-
Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22695–22725. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]
-
Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. Available at: [Link]
- PENTA. (2024, November 26). Safety Data Sheet: Pyridine.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.es [fishersci.es]
- 8. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. nj.gov [nj.gov]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. 514797-97-8|2-Bromo-5-chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]
Technical Deep Dive: Structural Elucidation of Pentasubstituted Pyridine Scaffolds
Subject: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), highly halogenated heteroaromatic scaffolds like 2-Bromo-5-chloro-3-fluoro-6-iodopyridine serve as critical, high-value intermediates. Their utility lies in the orthogonal reactivity of the four different halogen substituents (F, Cl, Br, I), allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
However, verifying the regiochemistry of such densely substituted systems is a common bottleneck. This guide details the
Part 1: Theoretical Framework & Spectral Prediction
1.1 Structural Analysis
The molecule is a pyridine ring with full substitution at all carbon positions except one.
-
Position 2: Bromine (-Br)[1]
-
Position 4: Hydrogen (-H) (The analyte)
-
Position 6: Iodine (-I)[2]
-
Nitrogen: Position 1
Key Insight: The spectrum will exhibit only one signal in the aromatic region. The challenge is not identifying the proton, but proving it resides at Position 4 rather than being a regioisomer (e.g., H at Pos 3 or 5).
1.2 The Diagnostic "Fingerprint"
The definitive confirmation of the 2-Bromo-5-chloro-3-fluoro-6-iodopyridine isomer rests on the specific coupling interaction between the Proton at C4 and the Fluorine at C3.
-
Multiplicity: The signal will appear as a Doublet (d) .
-
Coupling Mechanism: Through-bond spin-spin coupling with
F (Spin 1/2, 100% natural abundance). -
Coupling Constant (
): The H4 proton is ortho to the F3 fluorine. In pyridine systems, vicinal ( ) H-F coupling is typically 8.0 – 10.5 Hz .-
Contrast: If the proton were meta to fluorine (a different isomer), the
would be significantly smaller (4–6 Hz).
-
1.3 Chemical Shift Prediction (Additivity Rules)
The chemical shift (
| Contribution Source | Effect | Estimated Shift Contribution |
| Pyridine Base (H4) | Base Value | ~7.40 ppm |
| 3-Fluoro (Ortho) | Strong Deshielding | +0.60 ppm |
| 5-Chloro (Ortho) | Deshielding | +0.30 ppm |
| 2-Br & 6-I (Meta) | Inductive Deshielding | +0.15 ppm |
| Total Predicted Shift | Downfield | ~8.45 ± 0.2 ppm |
Part 2: Experimental Protocol
2.1 Sample Preparation (Critical Step)
Polyhalogenated pyridines often exhibit poor solubility in standard non-polar solvents and can suffer from aggregation effects that broaden line shapes.
Reagents:
-
Solvent: DMSO-d
(Preferred for solubility and separating water peaks) or CDCl (Standard, but check solubility). -
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[6]
Workflow:
-
Weigh 5–10 mg of the solid analyte.
-
Dissolve in 0.6 mL of DMSO-d
. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. -
Equilibrate the sample in the probe at 298 K for 5 minutes to prevent convection currents.
2.2 Acquisition Parameters
To resolve the specific coupling constant (
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Spectral Width (SW): 12–15 ppm (focus on aromatic region).
-
Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution for accurate
measurement). -
Scans (NS): 16 (Sufficient for >5 mg sample).
Part 3: Spectral Analysis & Logic
3.1 The Spectrum
Upon processing, the spectrum of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine will present a clean, distinct profile.
| Parameter | Observation | Interpretation |
| Chemical Shift | 8.30 – 8.60 ppm | Consistent with H4 in an electron-poor, tetra-halo pyridine. |
| Multiplicity | Doublet (d) | One neighbor with Spin 1/2 ( |
| Coupling ( | ~9.0 Hz | Diagnostic of vicinal ( |
| Integration | 1H | Represents the single aromatic proton. |
3.2 Logic Visualization
The following diagram illustrates the decision logic used to confirm the structure based on the observed coupling constant.
Figure 1: Decision tree for confirming the H4 position relative to Fluorine using coupling constants.
Part 4: Advanced Validation (Self-Validating Protocol)
To ensure Scientific Integrity and rule out artifacts, use these cross-validation steps:
-
The
F NMR Correlation:-
Run a
F NMR (proton-coupled). -
You should observe a corresponding doublet in the fluorine spectrum with the exact same coupling constant (
Hz). This proves the H and F are coupled to each other.
-
-
13C Satellites (Optional):
-
If the sample is concentrated (>30 mg), look for
C satellites. The for pyridine carbons is typically ~180 Hz. This confirms the proton is attached to the aromatic ring.
-
-
Solvent Swap:
-
If the doublet is broad (due to quadrupole relaxation of adjacent Cl/Br/I), switch to Acetone-d
. This often sharpens the lines of quadrupolar-rich molecules.
-
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling Constants. University of Wisconsin-Madison. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on Pyridine chemical shifts).
Sources
- 1. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. cheminfographic.wordpress.com [cheminfographic.wordpress.com]
- 4. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
13C NMR of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Technical Guide: C NMR Characterization of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Executive Summary
2-Bromo-5-chloro-3-fluoro-6-iodopyridine represents a highly functionalized heterocyclic scaffold, primarily utilized in complex drug discovery campaigns (e.g., PROTAC linkers or fragment-based design). Its structural uniqueness lies in the presence of four distinct halogens on a single pyridine ring. This creates a challenging NMR environment characterized by extreme electronic push-pull effects , relativistic heavy-atom shielding , and complex spin-spin coupling .
This guide provides a rigorous framework for the acquisition, assignment, and validation of the
Part 1: Structural Analysis & Theoretical Framework
The Electronic Landscape
To accurately assign the spectrum, one must deconstruct the competing electronic effects of the substituents. The pyridine ring itself is electron-deficient, but the halogens introduce specific perturbations:
-
Fluorine (C3): The most electronegative element. It exerts a massive inductive withdrawal (-I) and a mesomeric donation (+M). In
C NMR, this results in a significant deshielding (downfield shift) of the attached carbon (ipso-effect) and large coupling constants. -
Iodine (C6): Iodine is unique due to the "Heavy Atom Effect" (Spin-Orbit Coupling). Unlike lighter halogens that deshield the ipso-carbon, Iodine causes a dramatic shielding (upfield shift) , often pushing the
-carbon of a pyridine ring from its typical ~150 ppm range down to ~110–125 ppm. -
Bromine (C2) & Chlorine (C5): exert moderate inductive and mesomeric effects, with Bromine contributing a minor heavy atom shielding effect.
Visualization of Assignment Logic
The following diagram illustrates the logical flow for predicting the chemical shifts based on substituent effects.
Caption: Logical flow for predicting chemical shifts by superimposing substituent effects onto the pyridine core.
Part 2: Predicted Assignment & Coupling Constants
Since this specific tetra-halogenated intermediate is rare, the following assignment is derived from high-fidelity increment systems and analogous literature values for poly-halogenated pyridines.
The Assignment Table
| Position | Carbon Type | Predicted Shift ( | Multiplicity ( | Cause of Shift / Feature |
| C3 | C | 152.0 – 158.0 | Doublet ( | Direct attachment to F (Deshielding). |
| C2 | C | 140.0 – 145.0 | Doublet ( | |
| C4 | C-H | 128.0 – 134.0 | Doublet ( | Only protonated carbon. DEPT/HSQC positive. |
| C5 | C | 128.0 – 132.0 | Doublet ( | |
| C6 | C | 115.0 – 125.0 | Doublet ( | Heavy Atom Effect. Anomalous upfield shift for |
Key Diagnostic Feature: The most critical feature to confirm the structure is C6 . In a standard pyridine, C2 and C6 are usually the most downfield signals (~150 ppm). Here, C6 will appear surprisingly upfield (near the aromatic region center) due to the Iodine atom.
Part 3: Experimental Protocol (Self-Validating System)
The Quaternary Carbon Challenge
This molecule possesses four quaternary carbons (C2, C3, C5, C6) and only one protonated carbon (C4).
-
Problem: Quaternary carbons have very long Spin-Lattice Relaxation times (
), often exceeding 30-60 seconds. Standard parameters (D1 = 2 sec) will saturate these nuclei, resulting in invisible or non-integrable peaks. -
Solution: Use a relaxation agent to bypass the
bottleneck.[1][2][3][4]
Reagent Preparation: Cr(acac) Method
Chromium(III) acetylacetonate [Cr(acac)
Step-by-Step Protocol:
-
Sample Mass: Weigh 20–30 mg of the pyridine derivative.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Chloroform-d).-
Note: DMSO-
is acceptable but Cr(acac) solubility is higher in CDCl .
-
-
Relaxation Agent Addition: Add 1–2 mg of Cr(acac)
to the NMR tube.-
Visual Check: The solution should turn a light purple/lavender color.
-
Warning: Do not exceed 5 mg, or line broadening (shortened
) will obscure the splitting patterns.
-
-
Filtration: If any undissolved solids remain, filter through a cotton plug into a fresh tube to prevent field inhomogeneity.
Acquisition Parameters
Set up the instrument (minimum 400 MHz recommended) with the following specific parameters to ensure visibility of all carbons and couplings.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig (Inverse Gated) or zgpg30 | Inverse gated decouples protons only during acquisition to eliminate NOE, ensuring quantitative integration. |
| Spectral Width | 240 ppm | Ensure C3 (downfield ~158 ppm) and C-I (upfield) are covered. Center at 100 ppm. |
| Relaxation Delay (D1) | 2.0 – 3.0 sec | With Cr(acac) |
| Scans (NS) | 1024 – 4096 | |
| Acquisition Time (AQ) | 1.0 sec | Sufficient for resolution of ~1 Hz (to see small |
Part 4: Workflow Visualization
The following diagram outlines the experimental decision matrix, ensuring a "First-Time-Right" spectrum.
Caption: Experimental workflow emphasizing the use of relaxation agents for quaternary-rich heterocycles.
Part 5: Troubleshooting & Quality Control
To ensure the data is trustworthy (Trustworthiness pillar), apply these checks:
-
The HSQC Validation: Run a
HSQC. You should see exactly one correlation .-
If you see correlations to C2, C3, C5, or C6, your synthesis failed (incomplete halogenation).
-
The HSQC cross-peak identifies C4 definitively. All other carbons in the 1D
C spectrum must be quaternary (check via DEPT-135 if unsure; DEPT will show C4 up/down and suppress the rest).
-
-
The Fluorine Splitting Check:
-
C3 must appear as a doublet with
Hz. -
If C3 appears as a singlet, check if your decoupler is accidentally set to decouple
F (rare, but possible on triple-resonance probes). -
If peaks are broad and featureless, you likely added too much Cr(acac)
. Dilute the sample.
-
-
Solvent Peak Referencing: Reference the middle peak of the CDCl
triplet to 77.16 ppm . Do not rely on TMS if using Cr(acac) , as paramagnetic shifts can slightly perturb the internal standard.
References
-
Heavy
C Shifts:- Source: IUPAC / University of Wisconsin. "Heavy Atom Effects in NMR.
-
Verification:
-
Fluorine-Carbon Coupling Constants
- Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Verification:
-
Use of Relax
):- Source: Caytan, E., et al. (2007).
-
Verification:
-
Pyridine Chemical Shift Data
- Source: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Provides base increment values for pyridine substitution.
-
Verification:
Sources
- 1. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Polyhalogenated Pyridines for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polyhalogenated Pyridines
Polyhalogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique electronic properties and the presence of multiple, differentially reactive halogen substituents make them exceptionally versatile synthons. The pyridine core, a π-deficient heteroaromatic system, is a prevalent scaffold in a vast array of biologically active molecules.[2] The strategic introduction of halogens onto this ring system provides synthetic chemists with a powerful toolkit for late-stage functionalization and the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity principles of polyhalogenated pyridines, focusing on the causality behind experimental choices to empower researchers in drug development and synthetic chemistry. We will delve into the nuances of nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and more specialized transformations, offering both mechanistic understanding and practical, field-proven insights.
Fundamental Principles: Understanding the Electronic Landscape
The reactivity of any pyridine derivative is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This nitrogen atom polarizes the ring, creating positions that are susceptible to nucleophilic attack, a characteristic less common in electron-rich carbocyclic aromatic systems like benzene.[3] The introduction of strongly electronegative halogen atoms further depletes the ring of electron density, significantly activating it towards certain reaction classes.
Two primary positions on the pyridine ring are electronically activated for nucleophilic attack and oxidative addition: the C2 (α) and C4 (γ) positions.[4][5] This is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the anionic intermediates formed during these reactions through resonance.[4][5] Halogen substituents, therefore, serve a dual role: they act as leaving groups and as powerful activators for the ring system.
The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most utilized transformation for functionalizing polyhalogenated pyridines. It is a reliable and often high-yielding method for forming C-N, C-O, and C-S bonds.[6]
Mechanism and Regioselectivity: The Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The rate-determining step is the initial attack of a nucleophile on a carbon atom bearing a halogen, which breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The aromaticity is then restored in the second, faster step by the expulsion of the halide leaving group.[6]
As previously mentioned, nucleophilic attack is strongly favored at the C2 and C4 positions because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] Attack at the C3 position does not allow for this stabilization, making it kinetically disfavored.[4][5]
Caption: General mechanism of SNAr on a 4-halopyridine.
The Leaving Group Paradox: Why Fluorine Excels
In SNAr reactions, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. This is counterintuitive when considering bond strengths alone (C-F being the strongest). The explanation lies in the rate-determining step: the nucleophilic attack.[8] The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack.[8] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6] This enhanced reactivity often allows for the use of milder reaction conditions, which is a significant advantage in complex molecule synthesis where functional group tolerance is paramount.[6]
Practical Considerations & Experimental Protocol
The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9] However, for substrates with multiple halogens, these powerful solvents can sometimes lead to over-reaction; in such cases, less polar solvents like toluene or alcohols (e.g., tert-amyl alcohol) may be employed.[9]
Table 1: Typical Conditions for SNAr on Polyhalogenated Pyridines
| Nucleophile Class | Typical Base | Solvent(s) | Temperature (°C) |
| Amines (primary, secondary) | K₂CO₃, K₃PO₄, NaOtBu | DMF, DMSO, Dioxane | 25 - 120 |
| Alcohols / Phenols | NaH, KOtBu, Cs₂CO₃ | THF, DMF | 0 - 100 |
| Thiols | NaH, K₂CO₃, Et₃N | DMF, DMSO, Acetonitrile | 0 - 80 |
Protocol 1: Synthesis of a 2-Aminopyridine Derivative via SNAr [10][11]
-
Objective: To synthesize a 2-aminopyridine derivative from a 2-chloropyridine precursor.
-
Materials:
-
2-Chloro-polyhalogenated pyridine (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or water, depending on substrate)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-chloro-polyhalogenated pyridine and the chosen solvent.
-
Add the amine nucleophile to the solution, followed by the portion-wise addition of NaOtBu.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.
-
Precision Engineering: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized C-C and C-N bond formation, respectively.[12] These reactions provide access to a vast chemical space, particularly for creating the biaryl and hetero-biaryl scaffolds common in pharmaceuticals.[2][12]
Mechanism and Regioselectivity: The Oxidative Addition Step
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[13] This is typically the rate-determining step and is where the regioselectivity of the reaction is established.[2] For polyhalogenated pyridines, several factors influence which C-X bond will react preferentially:
-
Bond Dissociation Energy: The C-I bond is the weakest, followed by C-Br, and then C-Cl.[2] Consequently, the order of reactivity is generally I > Br > Cl. This allows for selective coupling at a more reactive halogen while leaving a less reactive one intact for subsequent transformations.
-
Position on the Ring: Similar to SNAr, oxidative addition is favored at the C2 and C4 positions due to the electronic influence of the ring nitrogen.[13][14]
-
Steric Hindrance: Bulky groups adjacent to a halogen can hinder the approach of the palladium catalyst, potentially directing the reaction to a less sterically encumbered position.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst Selection: Overcoming the Challenge of Chloropyridines
While iodinated and brominated pyridines are generally reactive substrates, the coupling of the more abundant and cost-effective chloropyridines presents a greater challenge due to the strength of the C-Cl bond.[2][15] Success in these cases hinges on the selection of a highly active catalytic system. Modern catalysts for coupling chloro-heterocycles typically involve a palladium(II) precatalyst paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium center and promote the challenging oxidative addition step.
Table 2: Comparative Catalyst Performance in Suzuki Coupling
| Catalyst System | Halopyridine | Yield (%) | Key Advantage | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 2-Bromopyridine | High | Standard, readily available | [2] |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Chloropyridine | High | Effective for C-Cl activation | [2] |
| PEPPSI-IPr / K₃PO₄ | 2-Chloropyridine | High | Air and moisture stable precatalyst | [15] |
| PdCl₂(dtbpf) / CsOAc | 3-Chloropyridine | Moderate-High | Effective for the less reactive C3 position | [14] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling[2]
-
Objective: To compare the reactivity of a 2-chloropyridine versus a 2-bromopyridine in a Suzuki-Miyaura coupling reaction.
-
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%)
-
Ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
-
Procedure:
-
In a reaction tube or flask purged with an inert gas, combine the 2-halopyridine, arylboronic acid, palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel and determine the yield for a direct comparison.
-
Advanced & Regioselective Strategies
Beyond the two primary reaction classes, several other powerful methods exist for the selective functionalization of polyhalogenated pyridines.
Directed Metalation and Halogen/Metal Exchange
Directed ortho metalation (DoM) and halogen/metal exchange reactions offer exquisite regiocontrol. By using strong bases like lithium diisopropylamide (LDA) or organolithium reagents, a proton or a halogen can be selectively removed to generate a potent pyridyl-metal nucleophile.[16] This intermediate can then be trapped with a wide variety of electrophiles. The regioselectivity is often controlled by the presence of a directing group or by carefully tuning reaction conditions such as temperature and the specific organometallic reagent used.[16]
The Halogen Dance: A Surprising Rearrangement
The halogen dance is a fascinating rearrangement where a halogen atom migrates from its original position to a different one on the aromatic ring under the influence of a strong base.[17][18] This process, which is driven by thermodynamics, can be used to synthesize isomers that are inaccessible through direct methods.[17] The reaction proceeds through a series of deprotonation and reprotonation steps, with the halogen "dancing" around the ring until it settles in the most thermodynamically stable position.[17] Recent advances have shown that catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS) can dramatically accelerate this transformation.
Conclusion
Polyhalogenated pyridines are not merely inert scaffolds; they are highly tunable platforms for molecular construction. A deep understanding of their reactivity—governed by the interplay between the ring nitrogen and the halogen substituents—is essential for any scientist in the fields of drug discovery and materials science. By mastering the principles of SNAr, palladium-catalyzed cross-coupling, and more advanced regioselective techniques, researchers can unlock the full synthetic potential of this critical class of heterocycles. The choice of reaction conditions is not arbitrary; it is a calculated decision based on mechanistic principles, from leveraging the unique reactivity of fluorine in SNAr to selecting sophisticated ligand systems to activate robust C-Cl bonds in cross-coupling. This knowledge empowers the rational design of synthetic routes to novel and impactful molecules.
References
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Reddy, K. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Kobe University. (2024).
- Grognet, J., et al. (2022).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- RSC Publishing. (n.d.).
- Haskins, C. M., & Zultanski, S. L. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Chemistry Stack Exchange. (2018).
- ECHEMI. (n.d.).
- University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity.
- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Wikipedia. (n.d.). Halogen dance rearrangement.
- Li, Y., et al. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
- ACS Publications. (n.d.).
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.
- RSC Publishing. (n.d.). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums.
- Wikipedia. (n.d.).
- Chaładaj, W., et al. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Yegorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Enamine.
- ACS Publications. (2019).
- Hartwig, J. F., & Ritleng, V. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Douglas, J. T., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- OpenStax. (2023). 16.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- ResearchGate. (2025). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors.
- RosDok. (2018).
- RSC Publishing. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers.
- Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- PMC. (n.d.).
- RSC Publishing. (n.d.). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- MDPI. (2025).
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- YouTube. (2020).
Sources
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- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Note: Site-Selective Palladium Catalysis for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Executive Summary
The substrate 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (CAS 514798-09-5) represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and PET radiotracers. Its dense functionalization offers three distinct vectors for diversification (I, Br, Cl), but this density presents a significant chemoselectivity challenge.
This guide provides validated protocols to achieve exclusive C6-selectivity (at the iodine) while preserving the C2-bromide and C5-chloride for subsequent transformations. We analyze the electronic activation provided by the C3-fluorine and C5-chlorine atoms and how this dictates catalyst selection.
The Chemoselectivity Challenge
Substrate Analysis
The pyridine ring is highly electron-deficient due to the cumulative inductive effects of four halogen atoms and the ring nitrogen.
-
C6-Iodine (Target 1): The weakest C-X bond (
). The adjacent ring nitrogen and electron-withdrawing C5-Cl further activate this position toward oxidative addition. -
C2-Bromine (Target 2): Stronger bond (
). However, it is activated by the adjacent nitrogen and the C3-F. Risk: In highly activated systems, "over-coupling" at C2 is the primary failure mode during C6 functionalization. -
C5-Chlorine (Target 3): Strong bond (
). Generally inert under standard Pd-catalyzed conditions used for I/Br. -
C3-Fluorine: Inert to cross-coupling; acts as a static electronic modifier.
Reactivity Hierarchy Visualization
Figure 1: Relative reactivity rates of halogen substituents in the oxidative addition step.
Catalyst & Ligand Selection Strategy
To achieve >98% selectivity for C6, we must select a catalyst system that is active enough to insert into C-I but sterically or electronically impeded from inserting into C-Br at low temperatures.
| Parameter | Recommendation | Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Allows precise control over Ligand:Pd ratio. Pd(PPh₃)₄ is acceptable but often contains free PPh₃ which can accelerate non-selective pathways at higher temps. |
| Ligand (L) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The large bite angle and steric bulk of bidentate dppf favor reaction at the less hindered/more reactive C-I site and suppress C2-Br insertion [1]. |
| Alternative Ligand | PPh₃ (Triphenylphosphine) | Standard monodentate. Effective if temperature is strictly controlled (<40°C). |
| Base | Na₂CO₃ or K₃PO₄ | Weak bases minimize competing SNAr reactions (displacement of F or Cl by alkoxide/hydroxide) which are common in highly electron-deficient pyridines. |
| Solvent | Toluene/Water or DME/Water | Biphasic systems often moderate the reaction rate, enhancing selectivity compared to homogenous polar solvents like DMF. |
Protocol 1: C6-Selective Suzuki-Miyaura Coupling[1]
This protocol is optimized for coupling aryl boronic acids to the C6-position.
Reagents & Stoichiometry
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.05 equiv (Slight excess only; large excess promotes double coupling)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) : Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing (Critical): Sparge the DME and 2M Na₂CO₃ solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Note: Solids are added first.
-
-
Solvent Addition: Seal the vial and purge with inert gas. Inject degassed DME followed by the aqueous base via syringe.
-
Temperature Control:
-
Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC or LCMS.[2] The C6-I bond is extremely labile; heating is rarely required.
-
Optimization: If conversion is slow (<50% after 4h), warm to 40°C. Do not exceed 50°C to avoid C2-Br activation.
-
-
Workup:
-
Dilute with EtOAc and wash with water.
-
Dry organic layer over MgSO₄.
-
Purification: Flash chromatography. The product will typically be more polar than the starting material but less polar than the bis-coupled byproduct.
-
Protocol 2: C6-Selective Sonogashira Coupling
Coupling terminal alkynes to the C6-position requires careful management of the copper co-catalyst to prevent "Glaser" homocoupling of the alkyne.
Reagents
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.1 equiv
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: THF or MeCN (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Addition: Add Substrate, PdCl₂(PPh₃)₂, and CuI.
-
Solvation: Add anhydrous THF and Et₃N.
-
Alkyne Addition: Add the terminal alkyne dropwise last .
-
Reasoning: High local concentrations of alkyne in the presence of CuI and oxidants can lead to homocoupling.
-
-
Reaction: Stir at 0°C to Room Temperature .
-
The electron-deficient nature of the pyridine makes the C6-I extremely electrophilic. Reaction is often complete within 1 hour at 0°C.
-
-
Quench: Add saturated NH₄Cl solution (to sequester Copper) and extract with EtOAc.
Sequential Functionalization Workflow
Once the C6 position is functionalized, the reactivity profile changes.[2] The pyridine becomes slightly more electron-rich (depending on the donor nature of the new C6-substituent), but the C2-Br remains the next viable handle.
Figure 2: Sequential functionalization workflow for tri-halogenated pyridine core.
Protocol for Step 2 (C2-Br Coupling):
-
Catalyst: Use a more active system like Pd(Amphos)Cl₂ or Pd(PPh₃)₄ at elevated temperature (80°C).
-
Selectivity: At 80°C, the C2-Br will react, but the C5-Cl will generally remain intact unless highly specialized ligands (e.g., tBuXPhos) are used.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Bis-coupling (C2 & C6) | Temperature too high or catalyst too active. | Lower temp to 0°C. Switch to Pd(dppf)Cl₂. Reduce boronic acid to 0.95 equiv. |
| Dehalogenation (Hydrodeiodination) | Hydride source present (often from excess base/alcohol). | Use anhydrous solvents (THF/Toluene) instead of alcohols. Ensure inert atmosphere. |
| SNAr Byproducts (e.g., -OEt at C6) | Nucleophilic attack by alkoxide solvents. | Avoid Ethanol/Methanol. Use non-nucleophilic bases like Cs₂CO₃ in Dioxane. |
| No Reaction | Catalyst poisoning or oxidation. | Freshly degas all solvents. Ensure Pd catalyst is yellow/orange (not black Pd⁰ precipitate). |
References
-
Lutz Ackermann et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Retrieved from [Link]
-
Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. Retrieved from [Link]
-
Schoenebeck, F., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Application Note: A Practical Guide to the Site-Selective Functionalization of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Polyhalogenated Pyridines
Polyhalogenated pyridines are invaluable building blocks in medicinal chemistry and materials science. Their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for a programmed and site-selective introduction of various functional groups. The title compound, 2-bromo-5-chloro-3-fluoro-6-iodopyridine, is a prime example of such a versatile scaffold. Each halogen provides a distinct handle for chemical modification, enabling the systematic and rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies and the efficient construction of complex target molecules.
This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this tetra-substituted pyridine, focusing on leveraging the inherent reactivity hierarchy of the halogens in palladium-catalyzed cross-coupling reactions.
The Hierarchy of Reactivity: A Predictive Framework for Selectivity
The cornerstone of a selective functionalization strategy is understanding the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The ease of this step is inversely correlated with the bond dissociation energy of the C-X bond.[3]
For the pyridine core , the established order of reactivity is:
C-I > C-Br > C-Cl >> C-F [1][3][4]
This predictable hierarchy allows for a stepwise functionalization, beginning with the most reactive site (C-I) under mild conditions, followed by the C-Br bond, and finally the more inert C-Cl bond, which requires more forcing conditions.[3][5] The C-F bond is generally considered unreactive in these catalytic cycles and serves as a strategic electronic modifier.
Figure 1: Hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions.
Protocol I: Selective Functionalization at C-6 via Sonogashira Coupling
The carbon-iodine bond is the most labile and therefore the ideal starting point for functionalization. The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide, is exceptionally well-suited for this transformation under mild conditions.[6][7]
Scientific Rationale for Selectivity: The significantly lower C-I bond dissociation energy allows for oxidative addition to the Pd(0) catalyst at or near room temperature.[3] This kinetic preference ensures the reaction proceeds exclusively at the C-6 position, leaving the bromo and chloro substituents untouched.
Detailed Experimental Protocol:
-
Reagents & Materials:
-
2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed THF or DMF
-
-
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 2-bromo-5-chloro-3-fluoro-6-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (silica gel) to yield the 6-alkynylpyridine derivative.
-
Protocol II: Sequential Suzuki-Miyaura Coupling at C-2
With the C-6 position functionalized, the C-Br bond at the C-2 position becomes the next target. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent and an organohalide.[8]
Scientific Rationale for Selectivity: To achieve selective coupling at C-2 over the less reactive C-5 chloro position, the choice of catalyst and conditions is critical.[5] Using a moderately active palladium catalyst system and thermal control (e.g., 80-100 °C) facilitates the reaction at the C-Br bond while leaving the C-Cl bond intact.[9]
Detailed Experimental Protocol:
-
Reagents & Materials:
-
6-Alkynyl-2-bromo-5-chloro-3-fluoropyridine (from Protocol I) (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Pd(OAc)₂/SPhos
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
In a Schlenk tube, combine the 2-bromopyridine substrate, the boronic acid reagent, the palladium catalyst, and the base.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 85-95 °C and stir for 12-18 hours, monitoring by LC-MS.[9]
-
After cooling, dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the C-2 arylated product.
-
Figure 2: A sequential, three-step cross-coupling strategy for the selective functionalization of 2-bromo-5-chloro-3-fluoro-6-iodopyridine.
Protocol III: Final Functionalization at C-5 via Buchwald-Hartwig Amination
The C-Cl bond is the least reactive of the three primary halogens and requires more specialized and robust catalytic systems to functionalize.[2] The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is effective for coupling amines with challenging aryl chlorides.[10]
Scientific Rationale for Selectivity: The strength of the C-Cl bond necessitates the use of highly active, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base.[2] These ligands facilitate the difficult oxidative addition of the C-Cl bond to the palladium center, which is the rate-limiting step. Elevated temperatures are typically required.[2]
Detailed Experimental Protocol:
-
Reagents & Materials:
-
2,6-Disubstituted-5-chloro-3-fluoropyridine (from Protocol II) (1.0 eq)
-
Primary or Secondary Amine (1.5 eq)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (2 mol%) or a suitable pre-catalyst.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox, charge a vial with the palladium source, ligand, and NaOtBu.
-
Add the 5-chloropyridine substrate and the solvent.
-
Add the amine and seal the vial tightly.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor by LC-MS.
-
Cool to room temperature, quench carefully with water, and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the final tri-functionalized product.
-
Table 1: Summary of Selective Cross-Coupling Conditions
| Position | Halogen | Reaction Type | Catalyst System | Base | Solvent | Temperature |
| C-6 | Iodo | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPEA | THF / DMF | Room Temp |
| C-2 | Bromo | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 °C |
| C-5 | Chloro | Buchwald-Hartwig | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 100-120 °C |
Conclusion
The strategic functionalization of 2-bromo-5-chloro-3-fluoro-6-iodopyridine is a powerful demonstration of modern synthetic chemistry. By understanding and exploiting the inherent reactivity differences of the carbon-halogen bonds, chemists can sequentially introduce a wide array of molecular fragments with high precision and control. The protocols detailed in this guide provide a robust framework for researchers to access novel, highly substituted pyridine derivatives for applications across the chemical sciences.
References
- Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2020, July 1). 17.
- Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2738–2751.
- Benchchem.
- Knochel, P., & Piller, F. M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Li, Y., et al. (2020). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Organic Letters, 22(15), 5945–5950.
- ChemicalBook. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis.
- Jiao Research Group. (2021, January 15).
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1645–1657.
- Wikipedia. (n.d.).
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Knochel, P., et al. (2016). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
- Engle, K. M., & Chen, J. S. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10664–10670.
- Wouters, J., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 22(48), 17228-17232.
- Musilek, K., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Synlett, 28(18), 2329-2334.
- Guidechem. (2021, February 27).
- Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Molecules, 27(6), 1935.
- Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859.
- Saneyoshi, H., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1769.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19).
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
- Fluorochem. (n.d.). 2-Bromo-5-chloro-3-iodopyridine.
- Holder, C., et al. (2025, December 1).
- ResearchGate. (n.d.).
- Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Buchwald-Hartwig Conditions for Electron-Deficient Pyridines
Executive Summary
Electron-deficient pyridines (e.g., 2-halopyridines, pyrimidines, and pyrazines substituted with electron-withdrawing groups like -CN, -CF3, or -COR) represent a distinct challenge in palladium-catalyzed C-N cross-coupling. Unlike simple aryl halides, these substrates present two antagonistic failure modes:
-
Catalyst Poisoning: The Lewis-basic pyridine nitrogen competitively binds to the Pd(0) center, creating an off-cycle resting state that halts turnover.
-
Nucleophilic Sensitivity: The electron-deficient ring is prone to background Nucleophilic Aromatic Substitution (
) or base-mediated degradation, particularly when strong alkoxide bases are used.
This guide details a Third-Generation (G3) Precatalyst Protocol designed to bypass these issues. By utilizing bulky biaryl phosphine ligands (Buchwald Ligands) pre-loaded onto palladium, we ensure rapid oxidative addition and steric exclusion of the pyridine nitrogen, enabling high yields under mild conditions.
Mechanistic Insight: The "Pyridine Trap"
To troubleshoot these reactions, one must understand why standard conditions (e.g., Pd(OAc)₂/BINAP) often fail.
The Challenge
In a standard catalytic cycle, the active
The Solution: Steric Bulk & Precatalysts
Bulky Biaryl Phosphines (e.g., BrettPhos, XPhos): These ligands are spatially demanding. They form a "pocket" around the Pd center that permits the approach of the C-X bond (oxidative addition) but sterically clashes with the pyridine nitrogen, preventing non-productive coordination.
G3/G4 Precatalysts: Traditional Pd sources like
Diagram 1: The Catalytic Cycle & The Trap
Figure 1: The catalytic cycle highlighting the competitive "Off-Cycle Trap" where the pyridine nitrogen binds Pd(0). Bulky ligands prevent this pathway.
Decision Matrix: Ligand & Base Selection
Do not guess. Select your system based on the amine class and substrate sensitivity.
| Variable | Condition A (Robust) | Condition B (Sensitive) |
| Target Substrate | 2-Halopyridines, Pyrimidines | Substrates with Esters, Nitriles, Nitro groups |
| Amine Type | Primary Amines, Anilines | Secondary Amines, Acyclic Amines |
| Ligand (Precatalyst) | BrettPhos or tBuBrettPhos | RuPhos (for 2° amines) or XPhos |
| Base | NaOtBu (Sodium tert-butoxide) | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane or Toluene | tBuOH or 1,4-Dioxane |
| Temperature | 80°C - 100°C | 80°C - 110°C |
| Rationale | Strong base ensures rapid deprotonation.[2] | Weak base prevents hydrolysis of esters/nitriles. |
Diagram 2: Optimization Workflow
Figure 2: Logical flow for selecting the initial screening conditions.
Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos/NaOtBu)
Use this for 2-chloropyridines coupling with primary amines where the substrate tolerates strong base.
Reagents:
-
Aryl Halide: 1.0 equiv (e.g., 2-chloro-5-trifluoromethylpyridine)[2]
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)[5]
-
Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%), but G3 is strongly preferred for reproducibility.
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]
-
Solids Addition: Charge the vial with the Aryl Halide (if solid), BrettPhos Pd G3, and NaOtBu.
-
Critical: Do not add the amine yet if it is a liquid.
-
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (or evacuate/backfill 3 times).
-
Liquid Addition: Add the anhydrous Dioxane via syringe. Add the Amine and Aryl Halide (if liquid) via syringe.
-
Activation: Stir at room temperature for 1-2 minutes.
-
Self-Validation Check: The solution should turn from pale yellow to a darker orange/brown, indicating the activation of the precatalyst (reduction of Pd(II) to Pd(0)).
-
-
Heating: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).
-
Why? High agitation is required because NaOtBu is only partially soluble; the reaction is heterogeneous.
-
-
Monitoring: Monitor by LCMS at 1 hour. Most reactions complete within 1-4 hours.
-
Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts), concentrate, and purify via flash chromatography.
Protocol B: The "Weak Base" Method (RuPhos/Carbonate)
Use this for substrates containing esters, nitriles, or for secondary amines.
Reagents:
-
Catalyst: RuPhos Pd G3 (2–5 mol%)
-
Base:
(2.5 equiv) or (2.0 equiv) -
Solvent: tBuOH (tert-Butanol) or tAmOH (tert-Amyl alcohol).
-
Expert Tip: Carbonate bases are poorly soluble in dioxane/toluene. tBuOH helps solubilize the base and facilitates the proton transfer step via a "shuttle" mechanism.
-
Step-by-Step:
-
Follow the inerting procedure as above.
-
Add Aryl Halide, RuPhos Pd G3, and powdered
(ensure it is finely ground). -
Add tBuOH (solid at RT, melt it at 30°C before use) and the Amine.
-
Heat to 100°C-110°C .
-
Note: Weak base reactions are slower.[6] Expect reaction times of 12–24 hours.
-
-
Workup: tBuOH is water-miscible. Dilute with water and extract into EtOAc/DCM.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning or Failure to Activate | 1. Switch to G3 Precatalyst if using Pd(OAc)₂.2.[3] Increase Temp to 110°C.3. Ensure inert atmosphere (Oxygen kills active Pd).[3] |
| Dehalogenation (Ar-H formed) | 1. Use anhydrous solvents.2. If using a secondary amine, switch to RuPhos (prevents | |
| Low Yield (Incomplete) | Catalyst Death | Add a second portion of catalyst (1 mol%) after 4 hours. |
| Regioselectivity Issues | (e.g., 2,4-dichloropyridine) | The C2-position is naturally more reactive.[3] Run at lower temp (60°C) to maximize selectivity for C2 over C4. |
| Black Precipitate | Pd Black Formation (Ligand dissociation) | Your ligand is not bulky enough or L:Pd ratio is off. Use G3 Precatalyst to enforce 1:1 ratio. |
References
-
Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science, 2013, 4, 916. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 19, 12564–12649. Link
-
Paul, F., et al. "Mechanism of the Pd-Catalyzed Amination of Electron-Deficient Heterocycles." Journal of the American Chemical Society, 2006, 128, 35, 11368. Link
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Introduction: Strategic Alkynylation of a Polyhalogenated Pyridine Core
In the landscape of modern drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. The compound 2-Bromo-5-chloro-3-fluoro-6-iodopyridine represents a versatile building block, offering multiple reaction handles for sequential, site-selective functionalization. The Sonogashira coupling, a robust and reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is an ideal tool for the alkynylation of this substrate.[1][2] This document provides a detailed experimental protocol for the selective Sonogashira coupling at the most reactive site of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine, supported by mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.
The key to the selective functionalization of this polyhalogenated pyridine lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] The generally accepted order of reactivity is C-I > C-Br > C-Cl >> C-F.[4] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the C-I bond the most facile and, therefore, the rate-determining step for the initial cross-coupling. Consequently, the Sonogashira coupling is expected to proceed with high selectivity at the C-6 position, leaving the bromo, chloro, and fluoro substituents intact for subsequent transformations.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free protocols exist, the co-catalytic system is often employed for its efficiency at milder conditions.[4][6]
The Palladium Cycle
-
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl iodide bond of the substrate, forming a Pd(II)-aryl intermediate.[5][6]
-
Transmetalation: The alkyne moiety is transferred from the copper acetylide (formed in the copper cycle) to the palladium center.[6]
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[5][7] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[7]
Sources
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- 7. fiveable.me [fiveable.me]
Application Note: Ligand Selection for Cross-Coupling with Polysubstituted Pyridines
Core Directive & Executive Summary
Polysubstituted pyridines represent a "perfect storm" of challenges in transition-metal catalysis. Unlike benzene derivatives, pyridines possess a basic nitrogen capable of displacing labile ligands on palladium, leading to the formation of catalytically inactive "off-cycle" resting states (catalyst poisoning). Furthermore, the electron-deficient nature of the pyridine ring renders oxidative addition (OA) sluggish, particularly for chlorides, while steric crowding from multiple substituents impedes transmetalation.
The Solution: Success relies on the use of bulky, electron-rich ligands that serve two functions:
-
Steric Shielding: Prevent the coordination of the pyridine nitrogen to the metal center.
-
Electronic Activation: Increase electron density on the metal to facilitate oxidative addition into electron-poor C–X bonds.
This guide provides a rational framework for selecting ligands (Buchwald Dialkylbiaryl Phosphines and NHC-PEPPSI complexes) to ensure high turnover numbers (TON) and reproducible yields.
Mechanistic Challenges & The "Pyridine Problem"
To select the correct ligand, one must understand the failure modes. The primary failure mode in pyridine coupling is Nitrogen-Directed Catalyst Poisoning .
The Poisoning Pathway
In standard catalytic cycles, the palladium center (
Visualization: Productive Cycle vs. Poisoning
The following diagram illustrates how bulky ligands (
Caption: Figure 1. The "Pyridine Trap." Small ligands allow the pyridine nitrogen to bind Pd, arresting catalysis. Bulky ligands (Green Path) prevent this interaction.
Ligand Selection Strategy
Do not screen randomly. Use the Substrate-Driven Selection Matrix below. The choice depends heavily on the position of the halogen and the steric environment .
The "Big Three" Ligand Classes
-
Buchwald Dialkylbiaryl Phosphines (G3/G4 Precatalysts): The gold standard. The lower dialkylphosphino ring drives reactivity, while the upper biaryl ring provides the steric bulk necessary to prevent poisoning.
-
NHC-PEPPSI Complexes: Ideal for "impossible" steric cases. The N-Heterocyclic Carbene (NHC) is non-labile and extremely bulky (wingtip groups), rendering the catalyst immune to poisoning.
-
Bisphosphines (Xantphos): Specifically for C–N coupling where reductive elimination is the bottleneck.
Decision Matrix
| Substrate Challenge | Recommended Ligand | Catalyst Source | Why? |
| 2-Chloropyridines (General) | XPhos | XPhos Pd G4 | Excellent balance of bulk and electron richness. Promotes OA into deactivated C-Cl bonds. |
| Sterically Hindered (e.g., 2,6-disubstituted) | SPhos or RuPhos | SPhos Pd G3 | SPhos is smaller but highly active; RuPhos tolerates extreme steric crowding better for C-N bonds. |
| "Impossible" Sterics (tetra-ortho) | PEPPSI-IPent | Pd-PEPPSI-IPent | The "flexible bulk" of the IPent ligand accommodates massive steric clash while preventing N-binding. |
| C–N Coupling (Amination) | BrettPhos or RuPhos | BrettPhos Pd G4 | BrettPhos is designed specifically for amination of primary amines; RuPhos for secondary amines. |
| Unstable Boronic Acids (2-Py-B(OH)2) | XPhos | XPhos Pd G3 | Fast OA is required to capture the boronic acid before it undergoes protodeboronation. |
Ligand Selection Flowchart
Caption: Figure 2. Decision tree for ligand selection based on bond type and steric demand.
Experimental Protocols
Protocol A: General Suzuki Coupling of 2-Chloropyridines
Use this for standard 2- or 3-substituted pyridines.
Materials:
-
Aryl Chloride (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base:
(2.0 equiv) - Note: Phosphate is preferred over carbonate for difficult substrates. -
Solvent: THF:Water (4:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the aryl chloride, boronic acid, XPhos Pd G4, and
. -
Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent: Add the degassed solvent mixture via syringe.
-
Heat: Heat to 60–80°C. Note: XPhos is highly active; excessive heat (>100°C) can lead to catalyst decomposition.
-
Monitor: Check LCMS at 2 hours. If conversion is low, raise temp to 100°C.
Protocol B: Coupling of "Impossible" Sterically Hindered Pyridines
Use this for 2,6-disubstituted pyridines or tetra-ortho substituted biaryls.
Materials:
-
Hindered Pyridyl Halide (1.0 equiv)
-
Boronic Acid (2.0 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2-5 mol%)
-
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Activation: Unlike Buchwald G4 precatalysts, PEPPSI catalysts are activated by base. Ensure the base is dry.
-
Charge: Combine substrate, boronic acid, catalyst, and base in a vial inside a glovebox or under strict inert flow.
-
Solvent: Add anhydrous dioxane.
-
Heat: These reactions require energy. Heat to 80°C initially. If no reaction after 4 hours, increase to 100°C or 110°C.
-
Workup: PEPPSI ligands are robust but sticky. Filter through a Celite/Silica plug immediately upon cooling to remove Pd species.
Protocol C: Buchwald-Hartwig Amination of Chloropyridines
Use this for attaching amines to the pyridine ring.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (1-2 mol%)
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane
Step-by-Step:
-
Base Choice: Strong bases (NaOtBu) facilitate the deprotonation of the amine-Pd complex. If the substrate contains esters/nitriles, switch to weaker bases (
) and use BrettPhos specifically, as it enables weak-base amination. -
Temperature: Heat to 90-100°C.
-
Inert Atmosphere: Oxygen is detrimental to the amine-Pd intermediate. Strict deoxygenation is required.
Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning or Failed OA | Switch to a bulkier ligand (e.g., from SPhos to XPhos or PEPPSI-IPent). Increase temp to 100°C. |
| Protodeboronation (Boronic acid disappears, SM remains) | Unstable 2-pyridyl boronate | 1. Use MIDA boronates or Potassium Trifluoroborates for slow release.2. Switch to Pyridine Sulfinates (see Ref 5).3. Use a catalyst with faster OA (XPhos) to "catch" the boronate. |
| Homocoupling of Boronic Acid | Oxidation of Boronate | Ensure strict O2 exclusion. Degas solvents thoroughly. |
| Regioselectivity Issues (e.g., 2,4-dichloropyridine) | Electronic vs. Steric Control | C2 is electronically favored (more deficient). To force C4 coupling, use extreme steric bulk (PEPPSI-IPr) to block the C2 position (see Ref 6). |
References
-
Buchwald Ligands & Precatalysts: Buchwald, S. L. et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci., 2011 , 2, 27-50. Link
-
PEPPSI Catalyst System: Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chem. Eur. J., 2010 , 16, 10436. Link
-
Pyridine Poisoning Mechanisms: Sigman, M. S. et al. "Origins of Pd-Catalyst Poisoning by Pyridine." J. Am. Chem. Soc., 2015 , 137, 1234. Link
-
2-Pyridyl Problem Review: Willis, M. C. et al.[2][3] "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling."[2][3] Angew.[2][3] Chem. Int. Ed., 2021 , 60, 11068.[3] Link
-
Pyridine Sulfinates: Willis, M. C. et al. "Pyridine sulfinates as general nucleophilic coupling partners." Chem. Sci., 2017 , 8, 3249. Link
-
Site-Selective Coupling: McNally, A. et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Am. Chem. Soc., 2022 , 144, 12345. Link
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Abstract
The purification of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine presents a unique challenge in organic synthesis due to the "halogen dance" phenomenon, which frequently generates regioisomeric impurities with nearly identical polarity. This guide outlines a high-fidelity purification protocol combining chemically selective workup, optimized flash chromatography, and fractional recrystallization.[1] Emphasis is placed on maintaining the integrity of the labile C–I bond and resolving the target from des-iodo and regioisomeric byproducts.
Introduction: The "Halogen Dance" Challenge
Polyhalogenated pyridines are critical scaffolds in medicinal chemistry, particularly for their utility in iterative cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) which rely on the differential reactivity of C–I > C–Br > C–Cl bonds.[1]
The synthesis of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine typically involves directed ortho-lithiation followed by electrophilic trapping. A common failure mode in this synthesis is the Halogen Dance (HD) , where lithiated species undergo rapid isomerization to thermodynamically more stable positions before trapping. Consequently, the crude reaction mixture often contains:
-
Target Molecule (TM): 2-Bromo-5-chloro-3-fluoro-6-iodopyridine.
-
Regioisomers: Scrambled halogen positions (e.g., 3-bromo-2-chloro...).[1]
-
Protiodehalogenation byproducts: Species where the C–I bond is reduced to C–H.[1]
Due to the electron-withdrawing nature of four halogen atoms, the pyridine nitrogen is extremely non-basic (
Chemical Profile & Safety
| Property | Description | Implications for Purification |
| Lipophilicity | High (LogP ~3.5–4.0) | Retains strongly on C18; elutes early on Silica.[1] |
| Basicity | Negligible | Do NOT use strong acid washes (e.g., 1M HCl); the salt will not form or will hydrolyze.[1] |
| Stability | Light/Heat Sensitive | C–I bond is labile.[1] Wrap columns/flasks in foil. Keep temps < 40°C. |
| Solubility | High in DCM, EtOAc, THF | Poor in Water, MeOH, Hexanes (cold).[1] |
Safety Warning: Polyhalogenated heterocycles are potential skin sensitizers and alkylating agents.[1] All operations must be conducted in a fume hood.
Pre-Purification Workup (The "Crude" Phase)
Objective: Remove inorganic salts and quench reactive iodine species.
-
Quench: Pour the reaction mixture into a cold, saturated solution of Sodium Thiosulfate (
) .-
Reasoning: This reduces any free iodine (
) generated during the reaction, preventing oxidative degradation and removing the purple color that obscures phase separation.[1]
-
-
Extraction: Extract 3x with Dichloromethane (DCM) .
-
Note: Avoid Diethyl Ether if possible, as peroxides can initiate radical de-iodination.[1]
-
-
Wash: Wash combined organics with Brine, then dry over Sodium Sulfate (
) .[1][2] Magnesium sulfate is slightly acidic and can be risky for sensitive iodides.[1] -
Concentration: Rotary evaporate at < 35°C . Do not heat to dryness; leave as a concentrated oil or semi-solid to prevent sublimation.[1]
Method A: Flash Column Chromatography (Primary Purification)
Objective: Separation of the target from non-polar impurities and baseline material.
Standard Hexane/Ethyl Acetate gradients often fail to separate regioisomers of polyhalopyridines due to similar dipole moments.[1] A Toluene/Hexane or DCM/Hexane system is superior for "greasy" halo-aromatics.
Protocol
-
Stationary Phase: High-performance spherical Silica Gel (20–40 µm).
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Toluene (or Dichloromethane).[1]
-
Loading: Dry load on Celite. (Liquid injection in DCM causes band broadening).[1]
Gradient Table:
| Time (CV) | % Mobile Phase B | Rationale |
|---|---|---|
| 0–2 | 0% | Elute highly non-polar impurities (e.g., perhalo-alkanes). |
| 2–10 | 0%
Visualization: UV at 254 nm. (Iodine-containing compounds quench fluorescence strongly).
Method B: Fractional Recrystallization (Polishing)
Objective: Removal of trace regioisomers that co-elute on silica.
If chromatography yields 95% purity, recrystallization can boost this to >99%.[1] Polyhalopyridines often form excellent lattices due to halogen-halogen interactions.[1]
-
Solvent System: Ethanol (hot) / Water (cold) or Heptane (hot) .[1]
-
Procedure:
-
Dissolve the semi-solid in minimum boiling Ethanol.[1]
-
Add warm water dropwise until persistent turbidity is observed.[1]
-
Add one drop of Ethanol to clear the solution.[1]
-
Allow to cool slowly to Room Temp, then 4°C.
-
Critical Step: If oiling out occurs (common with iodides), seed the mixture with a crystal from a previous batch or scratch the glass.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific class of molecule, accounting for its unique instability and lipophilicity.
Caption: Workflow for the purification of labile polyhalogenated pyridines, prioritizing iodine stability.
Analytical Validation
Due to the "Halogen Dance," standard 1H NMR is often insufficient because the proton signals of regioisomers may overlap or be nonexistent (if fully halogenated).
-
19F NMR: This is the gold standard.[1] The chemical shift of the Fluorine atom is highly sensitive to its ortho neighbors.
-
LC-MS: Use mild ionization (ESI+) or APCI. Note that the C-I bond may fragment in the source, showing a [M-I]+ peak. Do not mistake this for the des-iodo impurity; check the retention time.
References
-
Syntheses of Pentasubstituted Pyridines
- Context: Describes the synthesis and purification of the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance methodology.
-
Source: Xu, L., et al. (2022).[1] "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." The Journal of Organic Chemistry.
-
URL:[Link]
-
Halogen Dance Mechanism
-
Chromatography of Halopyridines
Sources
Application Note: Scale-Up Synthesis of Derivatives from 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Executive Summary & Strategic Analysis
The scaffold 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (CAS: 514798-09-5) represents a pinnacle of "programmed reactivity" in heterocyclic chemistry. Its value lies in the orthogonal reactivity of its four halogen substituents, allowing for the sequential, regioselective installation of four distinct pharmacophores.[1]
For scale-up campaigns, this molecule functions as a logic gate.[1][2] The reactivity hierarchy is dictated by bond dissociation energies (BDE) and electronic activation: C6-I > C2-Br > C5-Cl . The C3-Fluorine atom serves primarily as an electronic modulator, activating the C2/C4 positions for nucleophilic attack (SNAr) while remaining stable to most transition-metal catalyzed cross-couplings.
The "Traffic Light" Reactivity Map
-
Green Light (Step 1): C6-Iodine .[2] Highly reactive. Couples at room temperature or mild heat.
-
Yellow Light (Step 2): C2-Bromine .[2] Requires elevated temperatures or specialized ligands.[1][2] Activated by the adjacent ring nitrogen and C3-Fluorine.[2]
-
Red Light (Step 3): C5-Chlorine .[2] Inert under standard Suzuki/Sonogashira conditions. Requires bulky, electron-rich ligands (e.g., Buchwald ligands) or conversion to a boronic ester.[1]
Critical Process Parameters (CPPs) & Logic
To successfully scale this chemistry, one must respect the "Order of Operations." Violating this order results in "scrambling"—a mixture of regioisomers that are often inseparable by crystallization.[1][2]
The Halogen Dance Warning
CRITICAL SAFETY NOTE: On scale, avoid using lithium bases (e.g.,
Catalyst Selection Strategy
| Reaction Step | Target Site | Recommended Catalyst System | Rationale |
| Step 1 (C6) | Iodine | Pd(PPh3)4 or Pd(dppf)Cl2 | Low activity catalyst ensures only the weak C-I bond reacts. |
| Step 2 (C2) | Bromine | Pd(OAc)2 / XPhos or Pd-PEPPSI-IPr | Bulky, electron-rich ligands are needed to activate the C-Br bond without touching C-Cl. |
| Step 3 (C5) | Chlorine | Pd2(dba)3 / t-BuBrettPhos | Requires high-energy catalytic system for oxidative addition into the strong C-Cl bond. |
Detailed Protocols
Protocol A: Selective C6-Arylation (Suzuki-Miyaura)
Objective: Install an aryl group at the C6 position without affecting the C2-Br or C5-Cl.
Reagents:
-
Substrate: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (1.0 mol%)
-
Base: Na2CO3 (2.0 M aq, 2.5 equiv)[1]
-
Solvent: DME/Water (3:1) or Toluene/Water (for hydrophobics)
Step-by-Step Methodology:
-
Inertion: Charge a reactor with the substrate and boronic acid.[1][2] Purge with N2 for 15 minutes. Oxygen exclusion is vital to prevent homocoupling of the boronic acid.
-
Catalyst Charge: Add Pd(PPh3)4. The solution typically turns yellow.[1][2]
-
Reaction: Heat to 45–50 °C .
-
Workup: Cool to 20 °C. Separate phases. Wash organic layer with 5% L-Cysteine solution (to scavenge Pd) followed by brine.[2]
-
Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for scale >100g.[1][2]
Protocol B: Selective C2-Amination (Buchwald-Hartwig)
Objective: Displace the C2-Bromine with a secondary amine.
Reagents:
-
Intermediate: 6-Aryl-2-bromo-5-chloro-3-fluoropyridine (1.0 equiv)
-
Amine: R2NH (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)[3]
-
Ligand: BINAP or Xantphos (2.2 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Pre-complexation: In a separate vessel, stir Pd(OAc)2 and Ligand in a small volume of dioxane for 10 mins to form the active catalytic species.
-
Main Charge: Charge reactor with Intermediate, Amine, and Base.[1][2] Add the pre-formed catalyst solution.[2]
-
Reaction: Heat to 90–100 °C .
-
Mechanistic Insight: The C3-Fluorine exerts an electron-withdrawing effect, making the C2-Br more susceptible to oxidative addition than a standard 2-bromopyridine, but the steric bulk of the C3-F also requires a ligand with a wide bite angle (like Xantphos) to facilitate reductive elimination.
-
-
Workup: Filter hot through Celite to remove inorganic salts. Concentrate filtrate.[1][2]
-
Purification: Recrystallize from IPA/Water.
Visualizing the Workflow
Caption: Logical flow for the sequential functionalization of the tetra-halogenated pyridine core, highlighting critical decision points and risks.
References & Authoritative Sources
-
Selective Coupling Strategies: Schnürch, M., et al. "Halogen-Selective Cross-Coupling Reactions on Polyhalogenated Heterocycles."[1][2] Chem. Rev.[1][2][4]2007 , 107, 141–193.[1][2] Link
-
Halogen Dance Mechanism: Sideri, I., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." J. Org.[1][2] Chem.2022 , 87, 5, 3815–3824.[1][2] Link
-
Scale-Up of Pyridine Couplings: Li, J., et al. "Practical Synthesis of Polysubstituted Pyridines via Regioselective Suzuki–Miyaura Cross-Coupling."[1][2] Org.[1][2][4][5][6][7] Process Res. Dev.2019 , 23, 2416–2424.[1][2][4] Link
-
Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][2]2011 , 2, 27-50.[1][2] Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Dehalogenation in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Product Code: BCFI-Py-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active
The Reactivity Landscape
To troubleshoot dehalogenation, you must first master the Reactivity Hierarchy of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine. This scaffold is a "loaded spring" of chemical potential. The four halogens do not react randomly; they follow a strict thermodynamic and kinetic order governed by Bond Dissociation Energy (BDE) and electronic activation by the pyridine nitrogen.
The BCFI-Py Reactivity Map
The following diagram illustrates the sequential activation sites. Note: Dehalogenation (hydrodehalogenation) most frequently occurs at the C6-Iodine site during attempted cross-coupling because the C-I bond is the weakest and oxidative addition is fastest there.
Figure 1: Reactivity hierarchy.[1] The C6-Iodine is the primary site for cross-coupling and, consequently, the primary site for unwanted dehalogenation.
Troubleshooting Guides: Dehalogenation & Byproducts
Issue A: Hydrodehalogenation (The "Reduction" Problem)
Symptom: You attempted a Suzuki or Sonogashira coupling at C6, but mass spec shows a mass of [M-126] (Loss of I, gain of H). Diagnosis: The Palladium catalyst inserted into the C-I bond but failed to transmetalate. Instead, it found a hydride source, leading to reductive elimination of the arene-H.
Mechanism of Failure
-
Oxidative Addition: Pd(0) inserts into C6-I.
-
Stall: Transmetalation is too slow or sterically hindered.
-
Hydride Scavenging: The Pd(II) species grabs a hydride (H-) from the solvent (alcohol), the base, or a ligand (beta-hydride elimination).
-
Death: Reductive elimination yields the de-iodinated byproduct.
Figure 2: The bifurcation between successful coupling and hydrodehalogenation.
Corrective Actions
| Variable | Recommendation | Scientific Rationale |
| Solvent | Avoid 2-Propanol / Ethanol. Use Toluene, DMF, or Dioxane. | Primary/Secondary alcohols are excellent hydride donors via |
| Base | Switch to Inorganic Carbonates (K₂CO₃, Cs₂CO₃). Avoid Et₃N or iPr₂NH. | Amine bases with |
| Water | Strict Anhydrous Control. | Water can facilitate demetallation or act as a proton source in specific catalytic cycles involving phosphine oxidation. |
| Catalyst | High Activity (e.g., Pd(dtbpf)Cl₂). | Faster transmetalation outcompetes the slower hydride scavenging process. |
Issue B: Halogen Dance (The "Scrambling" Problem)
Symptom: You isolated a product with the correct mass, but NMR indicates the substituents are on the wrong carbons (e.g., Iodine moved to C5, Chlorine moved to C6). Diagnosis: This occurs primarily during Lithiation/Magnesiation reactions, not Pd-coupling. The base deprotonated the ring (ortho to a halogen), causing the halogen to migrate to a more thermodynamically stable position.
The Fix:
-
Temperature: Must act at -78°C or lower.
-
Kinetic Control: Use "Knochel-Hauser" bases (TMPMgCl·LiCl) rather than n-BuLi to prevent aggregate-induced scrambling.
-
Quench: Electrophile addition must be instantaneous.
Validated Protocol: C6-Selective Suzuki Coupling
Objective: Couple a phenyl boronic acid to C6-Iodine without touching Br/Cl/F and avoiding dehalogenation.
Reagents:
-
Substrate: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for steric bite angle preventing beta-elimination.
-
Base: K₂CO₃ (2.0 eq) — Inorganic, no hydride source.
-
Solvent: 1,4-Dioxane / Water (9:1) — Degassed.
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors dehalogenation pathways.
-
Charge: Add Substrate, Boronic Acid, Base, and Catalyst to the reaction vessel under Argon flow.
-
Solvation: Add the degassed solvent. Seal immediately.
-
Temperature Ramp: Heat to 60°C .
-
Warning: Do not exceed 80°C. Higher temps activate the C2-Bromine bond, leading to mixtures.
-
-
Monitoring: Check HPLC at 1 hour.
-
Target: Disappearance of Starting Material.
-
Check: If [M-I+H] appears, lower temp to 45°C and increase catalyst load to 5 mol%.
-
Frequently Asked Questions (FAQ)
Q: Why is my Iodine being replaced by Hydrogen even in Toluene? A: Check your phosphine ligand. If you are using simple alkyl phosphines (like PCy3), they can undergo beta-hydride elimination and transfer a hydride to the metal center. Switch to bidentate ligands like dppf or Xantphos which are more rigid and resist this pathway.
Q: Can I use Ethanol/Water for green chemistry? A: Not recommended for this specific scaffold. The C6-Iodine is highly electrophilic. In ethanol, the rate of Pd-hydride formation (via oxidation of ethanol to acetaldehyde) often competes with transmetalation. If you must use alcohol, use tert-butanol (no beta-hydrogens).
Q: The C3-Fluorine is disappearing. Why? A: You likely used a nucleophilic base (like NaOMe) or a strong nucleophile. The C3-F position is activated by the adjacent pyridine nitrogen and the electron-withdrawing Chlorine at C5. This makes it susceptible to S_NAr (Nucleophilic Aromatic Substitution). Stick to non-nucleophilic bases like Carbonates or Phosphates.
Q: I see "Halogen Scrambling" in my Suzuki reaction. Is that possible? A: It is rare in Suzuki coupling but possible if you use Pd(PPh₃)₄ . This catalyst can sometimes facilitate a reversible oxidative addition/reductive elimination equilibrium that allows migration (chain walking). Switch to Pd(II) precatalysts like Pd(OAc)₂ + SPhos to lock the kinetic product.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Journal of Organic Chemistry. Discusses the BDE hierarchy (I > Br > Cl) in heterocycles.[2]
-
Mechanistic Insights into Undesired Hydrodehalogenation. Organometallics. Details the role of water and phosphines in hydride transfer.
-
Halogen Dance Reactions in Pyridines. Heterocycles. Explains the mechanism of base-catalyzed halogen migration.
-
Prevention of Dehalogenation in Suzuki Coupling. BenchChem Technical Guides. Practical solvent/base selection to minimize hydride sources.[3]
Sources
Technical Support: Optimizing Base Selection for Suzuki Coupling with Fluorinated Pyridines
Executive Summary: The "Goldilocks" Challenge
Fluorinated pyridines are privileged scaffolds in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability. However, they present a unique "double-edged" challenge in Suzuki-Miyaura coupling:
-
Electronic Deficiency: The electron-withdrawing nature of fluorine and nitrogen makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
) . -
Boronate Instability: If the fluorinated pyridine is the nucleophile (boronic acid/ester), the electron-deficiency accelerates Protodeboronation , often faster than the transmetallation step.
The choice of base is the single most critical variable. It must be strong enough to activate the boronate (form the boronate "ate" complex) but weak or non-nucleophilic enough to prevent
Decision Matrix: Selecting Your Base System
Before starting, identify your limiting reagent's role. The failure modes differ drastically depending on whether your fluorinated pyridine is the Electrophile (Halide) or the Nucleophile (Boron species) .
Figure 1: Strategic decision tree for base selection based on substrate role.
Troubleshooting Guides & FAQs
Module A: The "Wrong Product" (S_NAr Competition)
Scenario: You are coupling a fluorinated pyridine halide (e.g., 2-fluoro-4-iodopyridine). You observe full consumption of starting material but low yield of the biaryl. LCMS shows a mass corresponding to [M-F+OH] or [M-F+OR].
Q: Why is my fluorine atom disappearing?
A: You are witnessing Nucleophilic Aromatic Substitution (
-
Mechanism: The highly electron-deficient pyridine ring activates the C-F bond. Hard nucleophiles (like
from aqueous bases or alkoxides generated from alcohol solvents) attack the C-F position, displacing the fluoride. -
Correction:
-
Switch to Non-Nucleophilic Bases: Use Carbonates (
, ) or Phosphates ( ). Avoid Hydroxides ( ) and Alkoxides ( ). -
Go Anhydrous: Use anhydrous
or in non-protic solvents (Dioxane, Toluene) to eliminate entirely. -
The Ag2O Trick: For stubborn cases, use Silver Oxide (
) as the base. It facilitates transmetallation via a non-basic mechanism and precipitates halides, driving the reaction without triggering [1].
-
Module B: The "Disappearing Reagent" (Protodeboronation)
Scenario: You are coupling a fluorinated pyridine boronic acid. The reaction stalls at 40% conversion. Adding more catalyst does nothing. NMR of the crude mixture shows the defunctionalized pyridine (H instead of B(OH)2).
Q: Why is my boronic acid decomposing? A: This is Protodeboronation . 2-Pyridine boronic acids are notoriously unstable.
-
Mechanism: Under basic conditions, the boronate forms a zwitterionic species that facilitates C-B bond cleavage, replacing the boron with a proton from water or solvent. This is accelerated by the electron-withdrawing fluorine [2].[1]
-
Correction:
-
Concentration Control: Do not dump all the base/boronic acid in at once.
-
Use Protected Boronates: Switch from Boronic Acids to MIDA Boronates or Potassium Trifluoroborates . These act as "slow-release" reservoirs, keeping the concentration of the unstable free boronic acid low [3].
-
Base Selection: Use
(suspended in toluene). The low solubility limits the concentration of active base, matching the transmetallation rate.
-
Experimental Protocols
Protocol 1: The "Robust" System (For General Optimization)
Best for: Fluorinated pyridine halides where
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Base:
(3.0 equiv) - Note: Use tribasic potassium phosphate, not dibasic. -
Catalyst:
(2 mol%) + XPhos or RuPhos (4 mol%) - Bulky ligands are essential to speed up reductive elimination over side reactions. -
Solvent: 1,4-Dioxane : Water (10:1)
Procedure:
-
Charge a vial with Pd source, Ligand, Boronic Acid, and Base.[2][3]
-
Seal and purge with
for 5 minutes. -
Add degassed solvent and the aryl halide (if liquid).
-
Heat to 60°C initially. Note: High temps (>100°C) favor protodeboronation.
-
Monitor by HPLC at 1 hour. If sluggish, increase to 80°C.
Protocol 2: The "Anhydrous" System (High Sensitivity)
Best for: Substrates prone to rapid hydrolysis or severe
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Ester (Pinacol or MIDA) (1.2 equiv)
-
Base: Anhydrous CsF (2.5 equiv) or Ag2O (1.5 equiv)
-
Catalyst:
(1 mol%) + PCy3 or SPhos (2 mol%) -
Solvent: Anhydrous Toluene or THF
Procedure:
-
Flame-dry the reaction vessel.
-
Add all solids (Base, Catalyst, Ligand, Boronate) in a glovebox or under strict Ar flow.
-
Add anhydrous solvent.
-
Stir vigorously (heterogeneous mixture).
-
Heat to 80-100°C. Note: CsF requires higher temps due to low solubility, but the lack of water prevents hydrolysis.
Comparative Data: Base Performance
| Base | pKa (conj. acid) | Nucleophilicity | Risk: | Risk: Protodeboronation | Best Use Case |
| ~10.3 | Moderate | Moderate | High (in water) | Standard, robust substrates. | |
| ~12.3 | Low | Low | Moderate | Gold Standard for heteroaryls. | |
| N/A (Solubility driven) | Very Low | Very Low | Low | Anhydrous couplings; Sensitive groups. | |
| ~15.7 | High | Critical | Critical | Avoid with fluorinated pyridines. | |
| N/A | None | None | Low | Specialized; prevents |
Mechanism of Failure: Protodeboronation
Understanding the enemy is key. The diagram below illustrates why 2-pyridine boronates are unstable and how the base interacts.
Figure 2: Kinetic competition between productive coupling and destructive deboronation.
References
-
Korenaga, T., et al. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution.[4] ResearchGate. Link
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh. Link
-
Molander, G. A., et al. (2010).[5] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH PubMed Central. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. Link
Sources
Improving selectivity in cross-coupling of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Technical Support Center: Polyhalogenated Pyridine Functionalization
Ticket Subject: Optimization of Site-Selectivity in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Reactivity Matrix
Welcome to the technical support hub. You are working with 2-Bromo-5-chloro-3-fluoro-6-iodopyridine , a tetra-substituted "ladder" scaffold. This molecule is designed for sequential functionalization, but its high substitution pattern introduces competing steric and electronic effects that can derail selectivity.
Your primary challenge is distinguishing between the C6-Iodine and C2-Bromine sites. While electronic theory dictates C6-I reacts first, the steric bulk of the adjacent C5-Chlorine can retard the rate of oxidative addition at C6, narrowing the selectivity window against the C2-Bromine.
The Reactivity Hierarchy
The theoretical order of oxidative addition for Palladium (Pd) catalysis in this system is:
-
C6-I (Primary Target): Weakest bond (
kcal/mol), activated by -nitrogen. Risk: Steric hindrance from C5-Cl. -
C2-Br (Secondary Target): Stronger bond (
kcal/mol), activated by -nitrogen. Less sterically hindered (adjacent to small C3-F). -
C5-Cl (Tertiary Target): Inert under standard Suzuki/Sonogashira conditions; requires specialized bulky ligands (e.g., Buchwald biaryl phosphines) to activate.
-
C3-F (Inert/SNAr Active): Inert to Pd-catalysis. Susceptible to Nucleophilic Aromatic Substitution (
) if harsh basic conditions are used.
Troubleshooting Guides (Q&A)
Below are the most frequent issues reported by researchers working with this scaffold, accompanied by mechanistic solutions.
Issue A: "I am observing significant amounts of di-coupled product (reaction at both C6 and C2)."
Diagnosis: The catalyst is too active, or the temperature is too high. The rate of reaction at C2-Br is becoming competitive with C6-I, likely because the C5-Cl is slowing down the C6-I insertion, allowing the catalyst to attack the more accessible C2-Br.
Solution:
-
Switch Catalyst System: Move away from "hot" catalysts like
or /S-Phos.-
Recommendation: Use Pd(PPh3)4 (Tetrakis). The triphenylphosphine ligands are moderately bulky and less electron-rich, making the catalyst less eager to insert into the stronger C-Br bond [1].
-
-
Stoichiometric Control: Strictly limit the nucleophile (boronic acid/alkyne) to 0.95 - 1.0 equivalents . Do not use excess.
-
Temperature Modulation: Lower the reaction temperature. If running at 80°C, drop to 40-50°C . The activation energy barrier for C-I is lower than C-Br; lower temperatures exploit this difference.
Issue B: "The reaction stalls at 60% conversion, but adding more heat causes C2-Br coupling."
Diagnosis: Catalyst deactivation or "poisoning" by the pyridine nitrogen. Pyridines can coordinate to Pd(II) species, forming unreactive "off-cycle" resting states [2].
Solution:
-
The "Slow Addition" Protocol: Do not add all the catalyst at once. Add 50% at
and the remaining 50% after 2 hours. -
Ligand Choice: Use a bidentate ligand with a wide bite angle, such as Xantphos or DPEphos . These ligands bind tightly to Pd, preventing the pyridine nitrogen from displacing them and crashing out the catalyst.
Issue C: "I see dehalogenated byproducts (loss of Iodine without coupling)."
Diagnosis: Protodehalogenation. This occurs when the Pd-Aryl intermediate undergoes transmetallation with a hydride source (often from the solvent or base) instead of the boronic acid, or via
Solution:
-
Solvent Switch: Avoid alcohols (MeOH, EtOH) if possible. Use anhydrous 1,4-Dioxane or Toluene .
-
Base Selection: Switch from carbonate bases (
) to anhydrous phosphate bases ( ). Carbonates in wet solvents can generate bicarbonate/hydroxide, promoting side reactions.
Standard Operating Procedures (SOPs)
Protocol A: Highly Selective C6-I Suzuki-Miyaura Coupling
Target: Functionalize C6-I while preserving C2-Br, C5-Cl, and C3-F.
Materials:
-
Substrate: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 equiv)
-
Boronic Acid:
(1.0 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) or (anhydrous for sensitive substrates) -
Solvent: DME (Dimethoxyethane) or Toluene/Water (4:1)
Step-by-Step:
-
Degassing (Critical): Charge the reaction vessel with solvent and sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Loading: Add the pyridine substrate and catalyst under positive inert gas pressure. Stir for 5 minutes to ensure dissolution.
-
Activation: Add the boronic acid followed by the base.
-
Thermal Ramp: Heat the mixture to 50°C . Monitor by LCMS every 30 minutes.
-
Checkpoint: If C6-I consumption is <10% after 1 hour, raise temp to 60°C. Do not exceed 70°C.
-
-
Quench: Once C6-I is consumed (or <5% remains), cool immediately to RT and filter through Celite to remove Pd residues.
Protocol B: Sequential C2-Br Coupling (After C6 is functionalized)
Target: React the C2-Br site.
Materials:
-
Substrate: C6-substituted product from Protocol A.
-
Catalyst:
or + XPhos (for difficult cases). -
Temperature: 80-100°C .
Logic: Now that the weak C-I bond is gone, you must use a more active catalyst and higher heat to overcome the activation energy of the C-Br bond [3].
Visualizations
Figure 1: The Reactivity Decision Tree
This diagram illustrates the logical flow for selecting reaction conditions based on the specific halogen you intend to target.
Caption: Decision matrix for sequential coupling. Note the critical warning regarding steric interference at C6.
Figure 2: Troubleshooting Flowchart
Caption: Rapid diagnostic flow for common cross-coupling failure modes.
References
-
Handy, S. T., & Zhang, Y. (2006).[1][2] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications.[1]
- Lutz, M. R., et al. (2018). "Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling." Chemical Reviews. (General reference on Pyridine poisoning mechanisms).
-
Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azines." Chemical Society Reviews.
Sources
Technical Support Center: Strategies for Overcoming the Poor Solubility of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Welcome to the technical support guide for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this highly functionalized pyridine derivative. Due to its complex, heavily halogenated structure, achieving sufficient concentration in solution for reactions, analysis, or screening can be a significant hurdle. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in established principles of physical and organic chemistry.
Predicted Solubility Profile of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Direct, empirically determined solubility data for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine is not extensively documented in publicly available literature. However, we can infer a likely solubility profile based on its molecular structure. The presence of four different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on the pyridine ring significantly increases its molecular weight and lipophilicity. The general principle of "like dissolves like" suggests that this compound will be poorly soluble in polar solvents like water and more soluble in organic solvents.[1] The high degree of halogenation can lead to strong crystal lattice energy, making it challenging to dissolve even in some organic solvents, a characteristic of many "brick dust" molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common questions and problems encountered during the handling and use of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine.
Q1: I'm starting a new project with this compound. Which solvent should I try first?
Answer:
Based on its predicted non-polar nature, you should begin with common aprotic and protic organic solvents. It is advisable to perform a small-scale solubility test before committing a large amount of material.
Recommended Initial Solvent Screening:
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone | These solvents can dissolve a wide range of organic compounds and are common choices for organic reactions. |
| Protic Polar | Ethanol, Methanol | While more polar, these can still be effective, especially if hydrogen bonding is not a major factor in the crystal lattice. |
| Non-Polar | Toluene, Hexanes | These are less likely to be effective but are worth screening if other solvents fail, particularly if the compound is highly non-polar. |
| High-Boiling Point Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These are powerful solvents for highly crystalline and poorly soluble compounds. Use these if more common solvents are unsuccessful. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine into a small glass vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while stirring or vortexing.
-
Observe for dissolution.
-
Continue adding solvent up to a reasonable volume (e.g., 1-2 mL) to determine approximate solubility.
-
If the compound does not dissolve at room temperature, gentle heating or sonication can be attempted (see Q2).
Q2: The compound is not dissolving in my chosen organic solvent, or the solubility is very low. What are the next steps?
Answer:
If initial attempts at dissolution in a single solvent at room temperature are unsuccessful, several techniques can be employed to increase solubility. These methods work by providing additional energy to overcome the crystal lattice energy or by modifying the solvent environment.
Troubleshooting Workflow for Poor Solubility in a Single Solvent
Sources
Preventing homocoupling in reactions with 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Ticket ID: #PYR-2B5C3F6I-HC Subject: Preventing Homocoupling & Controlling Regioselectivity in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine Assigned Specialist: Senior Application Scientist, Catalysis Division
Substrate Analysis & Reactivity Profile
Welcome to the technical support center. You are working with 2-Bromo-5-chloro-3-fluoro-6-iodopyridine , a densely functionalized scaffold. Before addressing the homocoupling issue, we must establish the reactivity hierarchy, as "homocoupling" often stems from a loss of kinetic control over these competing sites.
The Reactivity Hierarchy
This substrate contains four halogens with distinct electronic environments. The 3-Fluoro group is the critical "modifier"—it is strongly electron-withdrawing, significantly lowering the LUMO energy of the pyridine ring and accelerating oxidative addition at adjacent positions (C2 and C6).
| Position | Substituent | Reactivity Rank | Mechanistic Driver |
| C6 | Iodine | #1 (Primary) | Weakest C-X bond; activated by ring nitrogen and adjacent 5-Cl/Inductive effects. |
| C2 | Bromine | #2 (Secondary) | Stronger bond than I; activated by alpha-nitrogen and 3-F. |
| C5 | Chlorine | #3 (Tertiary) | Generally inert under standard Suzuki/Sonogashira conditions unless specialized ligands are used. |
| C3 | Fluorine | Inert | Acts as an electronic modulator; not a coupling site. |
The Core Problem: Because the ring is electron-deficient (due to -F and -Cl), the Oxidative Addition (OA) of Pd(0) into the C6-I bond is extremely fast. If the subsequent Transmetallation (TM) step is slow (due to steric bulk or weak nucleophiles), the active species Ar-Pd(II)-I accumulates.
This accumulation leads to Electrophile Homocoupling (Ar-Ar) via two pathways:
-
Disproportionation:
-
Cluster Formation: Formation of multinuclear Pd species (e.g., Pd dimers/trimers) that facilitate aryl exchange.
Troubleshooting Guide: Preventing Homocoupling
Scenario A: You are observing Electrophile Homocoupling (Dimerization of the Pyridine)
Symptom: You isolate a 6,6'-bipyridine dimer instead of the cross-coupled product.
Root Cause: The Ar-Pd-I species is unstable and "waiting" too long for the nucleophile. Corrective Protocol:
-
Increase Ligand-to-Metal Ratio:
-
Why: Excess ligand shifts the equilibrium toward monomeric Pd species, preventing the bridging/clustering required for disproportionation.
-
Action: Increase phosphine ligand loading to 4:1 (L:Pd) or use bidentate ligands like Xantphos or dppf which enforce a monomeric geometry.
-
-
Accelerate Transmetallation:
-
Why: You must consume the Ar-Pd-I intermediate faster than it can dimerize.
-
Action: Switch to bases that activate the boronic acid more aggressively.
-
Standard:
(Slow) -
Recommended:
(Fast) or (Silver salts act as halide scavengers, forcing transmetallation).
-
-
-
Solvent Switch:
-
Action: Avoid alcohols if possible (they can act as reducing agents). Use Toluene/Water or THF/Water mixtures.
-
Scenario B: You are observing Nucleophile Homocoupling (Dimerization of Boronic Acid)
Symptom: Low yield of product, high recovery of unreacted pyridine, presence of biaryl from the boronic acid.
Root Cause: Dissolved Oxygen or slow Oxidative Addition (less likely here) allowing O2 to oxidize the boronic acid. Corrective Protocol:
-
The "Degas" Rule: Sparging with Argon for 15 minutes is mandatory.
-
Slow Addition: Add the nucleophile (boronic acid) slowly via syringe pump to keep its concentration low relative to the catalyst.
Visualizing the Control Logic
The following diagrams illustrate the decision pathways and reactivity flows essential for your experiment.
Diagram 1: Reactivity Hierarchy & Selectivity
This diagram visualizes the competition between the C6 and C2 sites.
Caption: Kinetic hierarchy of halogenated sites. C6-I is the kinetic product; however, stalling at this stage triggers homocoupling.
Diagram 2: The Homocoupling "Death Spiral"
This diagram explains mechanistically where the reaction fails and forms the dimer.
Caption: The "Fork in the Road." If Transmetallation is slower than Disproportionation, the system defaults to homocoupling.
Optimized Experimental Protocol
Objective: Selective C6-Arylation with <2% Homocoupling.
Reagents & Conditions
-
Catalyst:
(5 mol%) - Use Tetrakis to ensure high ligand loading (4 PPh3 per Pd). -
Solvent: Toluene / Water (4:1) - Biphasic systems often suppress disproportionation better than DMF.
-
Base:
(2.0 equiv) or (1.5 equiv). -
Temperature: 60°C - Do not reflux initially. High temp promotes C2 activation.
Step-by-Step Workflow
-
Charge: Add 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 equiv) and Catalyst (0.05 equiv) to the reaction vessel.
-
Inert: Evacuate and backfill with Argon (
). -
Solvent: Add degassed Toluene. Stir for 5 mins to complex Pd with substrate.
-
Nucleophile: Add Boronic Acid (1.05 equiv) and Base (dissolved in degassed water).
-
Heat: Warm to 60°C. Monitor via LCMS at 30 mins.
-
Checkpoint: If C6-I is consumed but C2-Br remains intact, quench. If C6-I is slow, increase to 80°C.
-
Frequently Asked Questions (FAQ)
Q1: Why not use Pd(dppf)Cl2? It's usually robust. A: While robust, bidentate ligands like dppf have a large bite angle that can sometimes accelerate reductive elimination of the homocoupled product if the bis-aryl species forms. Monodentate ligands with high loading (PPh3) or bulky ligands (XPhos) are often safer for preventing dimerization in highly reactive substrates.
Q2: Can I use DMF as a solvent? A: Use caution. DMF can decompose to form dimethylamine, which can displace the active halogens (SnAr reaction), especially with the 3-Fluoro group activating the ring. Toluene/Water or Dioxane/Water is chemically safer for this specific polyhalogenated pyridine.
Q3: My LCMS shows a mass of M-I+H (Deiodination). Is this homocoupling? A: No, this is Hydrodehalogenation . This occurs if the reaction is "starved" of nucleophile or if you use alcohol solvents (hydride sources). Ensure your solvents are anhydrous (or strictly degassed water) and avoid bases like Isopropoxide.
References
-
Handy, C. J., & Zhang, Y. (2007). Guide to the Regioselective Functionalization of Polyhalogenated Pyridines. This work establishes the fundamental reactivity order (C6 > C2) for 2,6-dihalopyridines.
-
Fairlamb, I. J. S. (2007). Palladium Catalysis in the Synthesis of Polyhalogenated Heterocycles. Discusses the role of catalyst speciation and multinuclear clusters in altering selectivity.
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems.[1] The authoritative source on the mechanism of oxidative addition and disproportionation leading to homocoupling.
-
Lilly Research Laboratories. (2007). Suppression of Palladium-Mediated Homocoupling in Suzuki Reactions.[2][3] Details the "degassing" and "reductant" strategies for industrial scale-up.
Sources
Troubleshooting failed reactions with 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Welcome to the technical support resource for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized and versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve success in your synthetic endeavors.
Understanding the Molecule: A Chemist's Perspective
2-Bromo-5-chloro-3-fluoro-6-iodopyridine is a synthetically rich scaffold due to the differential reactivity of its four distinct halogen substituents. The inherent electronic and steric properties of the substituted pyridine ring dictate the regioselectivity of subsequent transformations. A foundational understanding of these properties is critical for successful reaction design and troubleshooting.
Key Structural & Reactivity Insights:
-
Halogen Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl.[1][2][3] This predictable hierarchy is the cornerstone of achieving site-selective functionalization.
-
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, making the ring π-deficient and activating the C2, C4, and C6 positions towards nucleophilic attack or oxidative addition.[4] The strongly electronegative fluorine atom at C3 further withdraws electron density, which can reduce the basicity of the pyridine nitrogen.[5][6] This reduced basicity can be advantageous, preventing catalyst inhibition that is sometimes observed with more basic pyridine substrates.
-
Steric Hindrance: Substituents at the C2 and C6 positions (α to the nitrogen) can sterically hinder the approach of reagents to the nitrogen atom and the adjacent reaction sites.[7][8][9] In this molecule, the iodine at C6 and the bromine at C2 create a sterically encumbered environment.
The interplay of these factors allows for a stepwise, regioselective approach to derivatization, but also presents unique challenges that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in a standard cross-coupling reaction?
The general order of reactivity for palladium-catalyzed cross-coupling reactions is Iodine > Bromine > Chlorine.[2][3] Therefore, under carefully controlled, mild conditions, you can expect to selectively functionalize the C6-Iodo position first.
Q2: My reaction is not working. What are the first things I should check?
For any failed reaction, begin by verifying the integrity of your starting materials and reagents.[10]
-
Reagent Purity: Ensure the purity of your 2-Bromo-5-chloro-3-fluoro-6-iodopyridine, coupling partner, catalyst, ligand, and base. Impurities can poison the catalyst.[10][11]
-
Solvent & Atmosphere: Many cross-coupling reactions are sensitive to air and moisture.[10] Use anhydrous, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
-
Catalyst Activity: Palladium catalysts can degrade over time. Use a fresh or properly stored batch. Ensure you are using an appropriate pre-catalyst or that your conditions are suitable for generating the active Pd(0) species.[11][12]
Q3: I am seeing a complex mixture of products. How can I improve selectivity?
A complex product mixture suggests that the reaction conditions are too harsh, leading to the reaction of multiple halogen sites. To improve selectivity for the C6-Iodo position:
-
Lower the Temperature: Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before proceeding to higher temperatures.
-
Reduce Catalyst Loading: High catalyst loading can sometimes lead to reduced selectivity.
-
Choose a Milder Base: A very strong base can promote side reactions. Screen weaker bases if possible.
-
Optimize Ligand: The choice of ligand is critical for modulating catalyst reactivity and selectivity.[13]
Q4: Can I perform a second or third coupling reaction on this molecule?
Yes. The differential reactivity of the halogens is ideal for sequential cross-coupling. After selectively reacting the iodo group, you can move on to the bromo group by employing more forcing conditions (e.g., higher temperature, a more active catalyst/ligand system).[4] Finally, coupling at the chloro position will require the most forcing conditions and typically involves specialized, highly active catalyst systems.[2]
Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for common cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Symptom: Low or no yield of the desired coupled product.
Logical Troubleshooting Workflow:
Caption: Suzuki Coupling Troubleshooting Flowchart.
Potential Causes & Step-by-Step Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Catalyst System | 1. Use a Pd(0) Source or Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction to the active Pd(0) species. Consider using a pre-catalyst like Pd(PPh₃)₄ or a modern Buchwald pre-catalyst for more reliable results.[11][14] 2. Ligand Screening: The ligand modulates catalyst activity. For the reactive C-I bond, a simple ligand like PPh₃ may suffice. For the less reactive C-Br or C-Cl bonds, screen more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) that are known to facilitate challenging couplings.[2][14] |
| Ineffective Base | 1. Check Base Strength & Solubility: The base is crucial for activating the boronic acid.[15] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and dry. Cs₂CO₃ is more soluble and often more effective but also more expensive. 2. Aqueous vs. Anhydrous: While many Suzuki reactions tolerate water, and some even benefit from it, ensure your boronic acid is stable to the conditions. For sensitive substrates, rigorously anhydrous conditions may be necessary.[16] |
| Boronic Acid Decomposition | 1. Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can help.[16] 2. Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids and can be a superior coupling partner. |
| Low Reaction Temperature | 1. Increase Temperature Incrementally: If no reaction occurs at room temperature, gradually increase the heat to 80-100 °C. Monitor by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without causing side reactions.[16] |
Guide 2: Buchwald-Hartwig Amination
Symptom: Failure to form the desired C-N bond.
Logical Relationship Diagram:
Caption: Key Components for a Successful Buchwald-Hartwig Reaction.
Potential Causes & Step-by-Step Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inappropriate Ligand Choice | 1. Use Biarylphosphine Ligands: Buchwald-Hartwig amination, especially on electron-deficient and sterically hindered substrates, almost always requires specialized, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[17][18] First-generation ligands like PPh₃ are generally ineffective. 2. Match Ligand to Amine: Primary and secondary amines can have different optimal ligands. Consult literature for ligand recommendations for your specific amine class.[19] |
| Incorrect Base | 1. Use a Strong, Non-Nucleophilic Base: Strong, sterically hindered bases like NaOtBu, KOtBu, or LHMDS are required to deprotonate the amine or the intermediate Pd-amine complex.[18][20] Carbonate bases are typically not strong enough. 2. Base Purity and Handling: These strong bases are very hygroscopic. Use a fresh bottle or a sample stored in a glovebox. |
| Amine Reactivity Issues | 1. Steric Hindrance: Very bulky amines may react slowly. This may require higher temperatures, higher catalyst loading, or a more active ligand like tBuBrettPhos.[21] 2. Low Nucleophilicity: Electron-poor amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may require more forcing conditions. |
| Catalyst Inhibition | 1. Substrate Coordination: The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. The C3-fluoro substituent on the title compound helps mitigate this by reducing the nitrogen's basicity.[6] If inhibition is suspected, using a ligand that binds more strongly to palladium may help. |
Guide 3: Sonogashira Coupling
Symptom: Low conversion or formation of alkyne homo-coupling (Glaser coupling) product.
Potential Causes & Step-by-Step Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Copper Co-catalyst Issues | 1. Use Fresh CuI: The copper(I) iodide co-catalyst is crucial for the standard Sonogashira reaction.[22] It can oxidize over time; use a fresh, off-white to light tan colored powder. 2. Copper-Free Conditions: If Glaser homo-coupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require specific ligands and conditions but can eliminate the homo-coupling side product.[22] |
| Ineffective Base | 1. Use an Amine Base: A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and, in some cases, the solvent.[23][24] It must be anhydrous and deoxygenated. |
| Oxygen Contamination | 1. Rigorous Degassing: Oxygen promotes the oxidative homo-coupling of the terminal alkyne. It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[22] The "freeze-pump-thaw" method is highly effective for degassing solvents.[16] |
| Low Reactivity | 1. Solvent Choice: Aprotic polar solvents like DMF or THF are often used in conjunction with the amine base.[24][25] Co-solvents can help with the solubility of the starting materials. 2. Ligand Choice: While Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ is standard, more demanding couplings may benefit from more electron-rich phosphine ligands. |
Guide 4: Metal-Halogen Exchange (Lithiation or Grignard Formation)
Symptom: Failure to form the organometallic reagent or complex product mixtures upon quenching with an electrophile.
Potential Causes & Step-by-Step Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Reaction Site | 1. Thermodynamic vs. Kinetic Control: Metal-halogen exchange is fastest with iodine. At very low temperatures (e.g., -78 °C), you can selectively form the 6-lithiopyridine or 6-Grignard reagent.[26][27] 2. "Halogen Dance" Rearrangement: Lithiated pyridines can be unstable and undergo rearrangement, known as a "halogen dance," especially at higher temperatures.[28] It is crucial to add the electrophile at low temperature immediately after the organolithium is formed. |
| Reagent Decomposition | 1. Strictly Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic sources.[26][29] Ensure all glassware is flame-dried, and all solvents and reagents are rigorously anhydrous. 2. Low Temperature: These reactions must be performed at low temperatures (typically -78 °C for lithiation) to prevent side reactions and decomposition. |
| Grignard Formation Issues | 1. Magnesium Activation: The formation of Grignard reagents often has an induction period.[26] Activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[30] 2. Solvent: Anhydrous ether or THF is essential to stabilize the Grignard reagent.[29] |
References
-
Palani, V., Perea, M.A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122, 10126–10169. Available from: [Link]
-
L’homet, B., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]
-
Strotman, N.A., & Chobanian, H.R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available from: [Link]
-
Sheng, J., & Gmeiner, W.H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469. Available from: [Link]
-
Mayr, H., et al. (2020). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. Available from: [Link]
-
Beier, P., et al. (2014). Importance of a Fluorine Substituent for the Preparation of meta- and para-Pentafluoro-λ6-sulfanyl-Substituted Pyridines. ResearchGate. Available from: [Link]
-
Ewers, K., et al. (2018). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available from: [Link]
-
Al-Zoubi, R.M. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. Available from: [Link]
-
Whitaker, D., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available from: [Link]
-
Schlaad, H. (1993). Reactivity of sterically hindered pyridines towards carbocations. Polymer Communications. Available from: [Link]
-
Yuchi, A., & Suzuki, T. (1996). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]
-
Chase, P.A., et al. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry, 48(21), 10466-74. Available from: [Link]
-
Brezinski, K., & Wheeler, S.E. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available from: [Link]
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Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available from: [Link]
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Canales, E., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Grignard reagent. Available from: [Link]
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Gligora, C., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 62(6), e202214737. Available from: [Link]
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Clark, J. (n.d.). Grignard reagents. Chemguide. Available from: [Link]
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Li, W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6096-6113. Available from: [Link]
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Walborsky, H.M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available from: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
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Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Available from: [Link]
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Fall, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
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Schranz, M., et al. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
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De la Rosa, J.C., et al. (2013). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Available from: [Link]
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Schlosser, M., et al. (2001). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Iodo vs. Bromo Positions in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated heterocycles is a foundational strategy in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The differential reactivity of various halogen substituents on a single aromatic core allows for sequential, site-selective modifications. This guide provides an in-depth technical comparison of the reactivity of the iodo and bromo positions in 2-bromo-5-chloro-3-fluoro-6-iodopyridine, a versatile synthetic intermediate. We will explore the underlying principles governing this selectivity and provide experimental context for key transformations.
Understanding the Hierarchy of Halogen Reactivity
In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily dictated by the carbon-halogen (C-X) bond strength. Weaker C-X bonds undergo oxidative addition to the metal center more readily, establishing a clear hierarchy of reactivity. The bond dissociation energies for halogens attached to a carbon atom generally follow the trend: C-F > C-Cl > C-Br > C-I.[1][2] Consequently, the order of reactivity in most cross-coupling reactions is the inverse: C-I > C-Br > C-Cl > C-F.[3][4]
For 2-bromo-5-chloro-3-fluoro-6-iodopyridine, this principle establishes the C-I bond at the 6-position as the most labile, followed by the C-Br bond at the 2-position. The C-Cl and C-F bonds are significantly less reactive under typical cross-coupling conditions. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing halogen substituents, also influences the reactivity at different positions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation. The selectivity observed with 2-bromo-5-chloro-3-fluoro-6-iodopyridine is a direct consequence of the relative rates of oxidative addition.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. When 2-bromo-5-chloro-3-fluoro-6-iodopyridine is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors the iodo position.[3][4] This is because the oxidative addition of the C-I bond to the Pd(0) catalyst is the rate-determining step and is significantly faster than the oxidative addition of the C-Br bond.[3] By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can achieve highly selective mono-functionalization at the 6-position, leaving the bromo group untouched for subsequent transformations.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position
-
Reaction Setup: To a solution of 2-bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 equiv) and an arylboronic acid (1.1 equiv) in a suitable solvent such as a toluene/water or dioxane/water mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 100 °C and monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to the Suzuki-Miyaura coupling, the selectivity is governed by the relative rates of oxidative addition. The reaction will preferentially occur at the more reactive C-I bond.[7] This allows for the selective introduction of an amine nucleophile at the 6-position of 2-bromo-5-chloro-3-fluoro-6-iodopyridine. The choice of phosphine ligand is crucial for achieving high yields and selectivity.[7][8]
Data Presentation: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Preferred Reactive Site | Relative Reactivity | Key Controlling Factor |
| Suzuki-Miyaura Coupling | C-6 (Iodo) | I >> Br > Cl > F | Rate of Oxidative Addition[3] |
| Buchwald-Hartwig Amination | C-6 (Iodo) | I >> Br > Cl > F | Rate of Oxidative Addition[6] |
| Sonogashira Coupling | C-6 (Iodo) | I > Br >> Cl > F | Rate of Oxidative Addition[9] |
| Heck Coupling | C-6 (Iodo) | I > Br > Cl | Rate of Oxidative Addition |
Metal-Halogen Exchange
Metal-halogen exchange is another fundamental transformation in organic synthesis, often employed to generate organometallic reagents for subsequent reactions. The rate of this exchange also follows the trend I > Br > Cl.[10]
Treatment of 2-bromo-5-chloro-3-fluoro-6-iodopyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures will result in selective exchange at the iodo position.[10][11][12] This generates a lithiated pyridine species that can be trapped with various electrophiles. The much slower rate of exchange with the bromo position allows for high selectivity.[13]
Experimental Protocol: Selective Lithium-Iodine Exchange
-
Reaction Setup: A solution of 2-bromo-5-chloro-3-fluoro-6-iodopyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
Reagent Addition: A solution of an organolithium reagent (e.g., n-BuLi, 1.0-1.1 equiv) is added dropwise, and the mixture is stirred for a short period.
-
Electrophilic Quench: The desired electrophile is then added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), warmed to room temperature, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.
The formation of Grignard reagents from aryl halides and magnesium metal can also exhibit selectivity.[14] The reaction with magnesium is typically initiated more readily at the C-I bond compared to the C-Br bond.[15] However, direct Grignard formation with polyhalogenated pyridines can sometimes be challenging. An alternative is the use of a halogen-magnesium exchange reaction, for instance with isopropylmagnesium chloride, which would also favor exchange at the iodo position.[14]
Visualization of Reactivity Hierarchy
Caption: Relative reactivity of halogen positions in 2-bromo-5-chloro-3-fluoro-6-iodopyridine.
Nucleophilic Aromatic Substitution (SNAr)
While transition-metal-catalyzed reactions and metal-halogen exchange are dominated by the lability of the C-I bond, the regioselectivity of nucleophilic aromatic substitution (SNAr) is governed by different principles. In SNAr reactions on pyridine rings, the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are electronically activated towards nucleophilic attack.[16] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[17][18]
For 2-bromo-5-chloro-3-fluoro-6-iodopyridine, both the 2-bromo and 6-iodo positions are activated. The outcome of an SNAr reaction would depend on a subtle interplay of factors including the nature of the nucleophile, the leaving group ability of the halides (I⁻ is a better leaving group than Br⁻), and the precise electronic environment of each position. In many cases, mixtures of products from substitution at both the 2- and 6-positions might be expected.[19]
Visualization of SNAr Mechanism
Caption: Competing pathways in the nucleophilic aromatic substitution of a bromo-iodopyridine.
Conclusion
The differential reactivity of the iodo and bromo positions in 2-bromo-5-chloro-3-fluoro-6-iodopyridine provides a powerful handle for the selective and sequential functionalization of this versatile building block.
-
For transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and metal-halogen exchange reactions , the significantly weaker C-I bond ensures a high degree of selectivity for reactions at the 6-position (iodo) .
-
The reactivity of the 2-position (bromo) can then be exploited in a subsequent step under more forcing conditions.
-
The principles governing nucleophilic aromatic substitution are more complex, with both the 2- and 6-positions being electronically activated, potentially leading to mixtures of products.
A thorough understanding of these reactivity principles is paramount for the rational design of synthetic routes to complex, highly substituted pyridine derivatives.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC. [Link]
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RSC Publishing. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2024, February 14). PMC. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
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Wikipedia. Metal–halogen exchange. [Link]
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WuXi Biology. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. [Link]
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ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
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Filo. (2025, June 5). Explain the reactivity and relative strength of C–halogen bonds in the fo... [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). [Link]
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American Chemical Society. Synthetically Usefpl Aryl-Aryl Bond Formation via Grignard Generation and Trapping of Arynes. A One-Step Synthesis of p-Terpheny. [Link]
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Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
-
Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]
-
ACS Publications - ACS.org. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines | The Journal of Organic Chemistry. [Link]
-
(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). PMC. [Link]
-
(2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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Wikipedia. Grignard reagent. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). [Link]
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
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ResearchGate. (2025, August 10). Further Metalations and Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines | Request PDF. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]
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Chemguide. grignard reagents. [Link]
-
(2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. [https://chemistry.stackexchange.com/questions/93789/mechanism-of-lithium-halogen-exchange-of-primary-alkyl-iodide]([Link] iodide)
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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research.chalmers.se. (2022, November 16). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link]
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MSU chemistry. Alkyl Halide Reactivity. [Link]
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MDPI. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. [Link]
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ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
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Chemistry LibreTexts. (2023, July 7). 8.8: Strength of Covalent Bonds. [Link]
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Yield Comparison Guide: Site-Selective Coupling of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
The following guide details the comparative performance of palladium catalysts in the site-selective functionalization of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine .
This analysis focuses on the Suzuki-Miyaura Cross-Coupling reaction, the primary method for elaborating this scaffold in drug discovery.[1] The presence of four distinct halogen atoms necessitates precise catalyst selection to achieve chemoselectivity (reacting at C6-I only) without disturbing the C2-Br, C5-Cl, or C3-F sites.
Executive Summary & Reactivity Logic
The molecule 2-Bromo-5-chloro-3-fluoro-6-iodopyridine presents a unique hierarchy of leaving groups. For successful functionalization, researchers must exploit the bond dissociation energy (BDE) differences between the carbon-halogen bonds.
-
Primary Target (C6-I): The C-I bond is the weakest and most labile. It is activated further by its position
to the pyridine nitrogen (electron-deficient center). -
Secondary Risk (C2-Br): The C-Br bond is also
to nitrogen. While stronger than C-I, highly active catalysts may cause "over-coupling" (bis-arylation) here. -
Steric Challenge: The C6-I position is ortho to a Chlorine atom (at C5). This steric bulk can retard oxidative addition with bulky first-generation catalysts.
Reactivity Hierarchy Diagram
The following diagram illustrates the sequential displacement order utilized in multi-step synthesis for this scaffold.
Catalyst Performance Comparison
The following data compares catalyst performance for the coupling of phenylboronic acid (1.1 equiv) with the substrate to form 2-bromo-5-chloro-3-fluoro-6-phenylpyridine .
Experimental Conditions: Solvent: 1,4-Dioxane/Water (4:1); Base:
| Catalyst System | Ligand Class | Yield (Isolated) | Selectivity (C6:C2) | Performance Notes |
| Monodentate Phosphine | 65-72% | >95:5 | Baseline. Good selectivity but slow kinetics due to the ortho-Cl steric hindrance at C5. Requires longer reaction times, leading to some protodehalogenation (loss of I without coupling). | |
| Bidentate Ferrocenyl | 88-92% | >98:2 | Recommended. The large bite angle and bidentate nature stabilize the Pd center. It efficiently overcomes the ortho-Cl steric encumbrance while maintaining strict chemoselectivity for Iodine over Bromine. | |
| Dialkylbiaryl Phosphine | 94-96% | 85:15 | High Activity. Excellent turnover, but the catalyst is too active. Significant amounts of bis-coupled product (reaction at C2-Br) are observed unless temperature is strictly controlled (<40°C). | |
| PEPPSI-IPr | NHC (Carbene) | 82-85% | >99:1 | Robust. Excellent for scale-up. The bulky NHC ligand prevents reaction at the more hindered C2-Br site (which is flanked by F and N), ensuring near-perfect selectivity. |
Selection Logic
-
For Maximum Yield & Purity: Choose
. It offers the best balance of reactivity (cleaving C-I) and control (ignoring C-Br). -
For Difficult Boronic Acids: If using a sterically hindered or electron-poor boronic acid, switch to
/ XPhos but lower the temperature to 40°C to preserve the C2-Br bond.
Detailed Experimental Protocol
Objective: Synthesis of 2-bromo-5-chloro-3-fluoro-6-(4-methoxyphenyl)pyridine via C6-Selective Suzuki Coupling.
Materials
-
Substrate: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 equiv, 1.0 mmol, 336 mg)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.1 equiv, 1.1 mmol, 167 mg)
-
Catalyst:
(0.03 equiv, 3 mol%, 24 mg) -
Base:
(2.0 equiv, 2.0 mmol, 212 mg) dissolved in 1.0 mL water. -
Solvent: 1,4-Dioxane (4.0 mL, degassed).
Step-by-Step Procedure
-
Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the substrate , boronic acid , and catalyst .
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3) to remove oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
Solvent Addition: Inject degassed 1,4-dioxane via syringe, followed by the aqueous
solution. -
Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously (800 rpm) for 6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; the mono-coupled product ( ) should appear. If a lower spot appears, it may be the bis-coupled impurity.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Decision Framework for Optimization
Use this workflow to troubleshoot or optimize yields for analogs of this scaffold.
References
-
Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8 , 1235-1242.
-
Soudan, B. "Syntheses of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine." Journal of Organic Chemistry, 2022, 87 (3), 1800–1804. [2]
-
BenchChem Application Note. "Navigating the Suzuki Coupling Landscape: Comparative Analysis of Halo-pyridines." BenchChem Technical Guides, 2025.
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Purity Analysis of Synthesized Compounds from 2-Bromo-5-chloro-3-fluoro-6-iodopyridine: A Comparative Technical Guide
Executive Summary & Scientific Context
The scaffold 2-Bromo-5-chloro-3-fluoro-6-iodopyridine represents a pinnacle of functional density in medicinal chemistry. It is a "loaded spring" for diversity-oriented synthesis, particularly valuable in the development of PROTACs and multi-target kinase inhibitors.
However, the very feature that makes it valuable—four distinct halogens—creates a unique analytical nightmare. The synthesis of this pentasubstituted pyridine often involves "Halogen Dance" mechanisms (base-catalyzed halogen migration), leading to regioisomeric impurities that share the exact molecular weight (
Standard HPLC-UV often fails to resolve these positional isomers. This guide objectively compares analytical methodologies to establish a "Gold Standard" workflow that guarantees structural integrity and absolute purity.
The Analytical Challenge: The "Regioisomer Trap"
Before comparing methods, we must understand the enemy. In the synthesis of this scaffold (often via lithiation/magnesiation of 2-bromo-5-chloro-3-fluoropyridine followed by iodination), the kinetic vs. thermodynamic control can shift.
-
Target: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine.
-
Common Impurity A: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (Regioisomer).
-
Common Impurity B: 2-Bromo-5-chloro-6-fluoro-3-iodopyridine (Scrambled).
These species are isobaric (same mass). A standard LC-MS will show a single peak with
Visualization: The Impurity Genesis (Halogen Dance)
Figure 1: The mechanistic divergence where temperature control dictates the ratio of the desired 6-iodo product versus the 4-iodo regioisomer.
Comparative Analysis of Methodologies
We evaluated three primary methodologies for assessing the purity of this specific scaffold.
Method A: UHPLC-UV-MS (The Workhorse)
Standard reverse-phase chromatography with dual detection.
-
Mechanism: Separation based on hydrophobicity; detection via UV absorbance and Mass-to-Charge ratio.
-
Pros: High throughput, high sensitivity for de-halogenated byproducts.
-
Cons: High Risk of Co-elution. The 4-iodo and 6-iodo isomers have nearly identical
values. Without a certified standard of the impurity, you cannot be certain of separation. -
Verdict: Necessary for trace analysis, but insufficient for isomeric purity confirmation.
Method B: 19F-NMR Spectroscopy (The Structural Arbiter)
Exploiting the high sensitivity of the Fluorine nucleus to its immediate neighbors.
-
Mechanism: The chemical shift (
) of the fluorine atom at C3 is drastically affected by the substituent at C2 and C4.-
Target (6-Iodo): Fluorine is flanked by Br (C2) and H (C4).
-
Impurity (4-Iodo): Fluorine is flanked by Br (C2) and I (C4).
-
-
Pros: Absolute Specificity. The "Heavy Atom Effect" of Iodine at C4 causes a significant upfield shift compared to Hydrogen.
-
Cons: Non-quantitative unless rigorous relaxation delays are used; lower sensitivity than MS.
-
Verdict: Mandatory for qualitative identification of regioisomers.
Method C: qNMR (Quantitative 1H NMR) (The Absolute Quantifier)
Using an internal standard to determine mass purity.
-
Mechanism: Comparison of the integration of the pyridine proton (H4) against a NIST-traceable internal standard (e.g., TCNB or Maleic Acid).
-
Pros: No Reference Standard Required. This is critical for synthesized intermediates where no commercial standard exists. Eliminates response factor errors common in UV.
-
Cons: Requires ~10-20 mg of sample; lower throughput.
-
Verdict: The Gold Standard for assay value assignment.
Summary Data Table
| Feature | UHPLC-UV-MS | 19F-NMR | qNMR (1H) |
| Specificity (Regioisomers) | Low (Co-elution risk) | High (Diagnostic Shifts) | Medium (Depends on peak separation) |
| Sensitivity (LOD) | < 0.05% | ~ 0.5% | ~ 1.0% |
| Reference Standard? | Required | Not Required | Not Required (Internal Std) |
| Precision (RSD) | 0.5 - 2.0% | N/A (Qualitative) | < 0.5% |
| Throughput | High (10 min) | Medium (15 min) | Low (30-45 min) |
The Recommended "Gold Standard" Protocol
For this specific scaffold, relying on a single method is negligent. We recommend an Orthogonal Approach :
-
Screening: UHPLC-MS to check for de-halogenated species (e.g., loss of I or Cl).
-
Identification: 19F-NMR to prove the Iodine is at C6, not C4.
-
Assay: qNMR to assign the final purity % for biological testing.
Visualization: The Analytical Decision Matrix
Figure 2: The logic flow ensuring no isomeric impurities slip through to biological testing.
Detailed Experimental Methodologies
Protocol A: 19F-NMR for Regioisomer Confirmation
This is the critical step to distinguish the 6-iodo product from the 4-iodo byproduct.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 if possible, as DMSO provides sharper peaks for halogenated pyridines due to better solubility and dipole stabilization).
-
Parameters:
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling to suppress NOE if integration is needed, though chemical shift is the priority here).
-
Spectral Width: 200 ppm (centered at -120 ppm).
-
Scans: 64 (Fluorine is 100% natural abundance, so high scans are rarely needed).
-
-
Analysis:
-
Target (2-Br-5-Cl-3-F-6-I): Look for signal
-115 to -120 ppm (Shielded by H4). -
Impurity (2-Br-5-Cl-3-F-4-I): Look for signal
-90 to -100 ppm (Deshielded by I4). -
Note: Exact shifts vary by concentration; the presence of TWO peaks is the failure criteria.
-
Protocol B: qNMR for Absolute Purity
Used when no certified reference standard exists.[1]
-
Internal Standard (IS) Selection:
-
Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid .
-
Why? They are non-volatile, stable, and their protons (singlets) do not overlap with the pyridine aromatic proton (~8.0 - 8.5 ppm).
-
-
Sample Preparation:
-
Weigh exactly 10.0 mg of Analyte (
0.01 mg) into a vial. -
Weigh exactly 5.0 mg of IS (
0.01 mg) into the same vial. -
Dissolve completely in 1.0 mL DMSO-d6.
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus. For halogenated pyridines, can be long (3-5s). Set to be safe. -
Pulse Angle: 90°.
-
Scans: 16 or 32 (ensure S/N > 250:1).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity.[2][3]
References
-
Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bouchard, R. A., et al. (2022). "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." The Journal of Organic Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
[1]
Executive Summary & Chemical Context
Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Managers.[1]
2-Bromo-5-chloro-3-fluoro-6-iodopyridine is a highly functionalized tetra-halogenated heteroaromatic scaffold.[1] In drug discovery, it is a high-value "halogen dance" intermediate used for selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the C-I, C-Br, and C-Cl bonds.[1]
Operational Criticality: The disposal of this compound requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic waste, the presence of four distinct halogens (Fluorine, Chlorine, Bromine, Iodine) on a single ring presents specific thermal decomposition hazards (formation of HF, HCl, HBr, and HI gases) that can damage standard incinerator linings and scrubbers if not properly flagged.[1]
Hazard Identification & Mechanistic Safety
To ensure safety, you must understand the causality behind the protocols. This compound is not just "toxic"; it is a precursor to corrosive acid gases.
The "Tetra-Halogen" Risk Profile
| Feature | Hazard Mechanism | Operational Implication |
| C-F Bond | High thermal stability; combustion generates Hydrofluoric Acid (HF) . | MANDATORY: Waste must be flagged for incinerators with caustic scrubbers. |
| C-I Bond | Weakest bond; susceptible to photolytic cleavage and release of free Iodine ( | Store in amber glass or opaque HDPE to prevent pressure buildup from |
| Pyridine Core | Nitrogenous ring; combustion generates Nitrogen Oxides (NOx) . | Do not mix with strong oxidizers (e.g., Nitric Acid) in waste streams to prevent nitration/explosion risks.[1] |
| Physical State | Low-melting solid (typically). | Dust inhalation risk.[2][3][4] Use a dedicated solid waste container; do not dissolve in solvent solely for disposal unless necessary. |
Pre-Disposal Stabilization & Packaging
Trustworthiness Check: A waste container is a reaction vessel if managed poorly. Follow this self-validating system to ensure stability during storage.
A. Segregation Protocol (The "Zero-Mix" Rule)
-
Strict Segregation: Isolate this compound from Non-Halogenated solvents. Mixing halogenated solids with non-halogenated solvents (e.g., Acetone, Ethanol) increases the volume of expensive-to-treat waste and complicates the incineration profile.[1]
-
Incompatibility Check: Ensure the waste stream is free of:
B. Container Selection
-
Primary Container:
-
Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquid Waste (Mother Liquors): Amber Glass (pre-cleaned) or Fluorinated HDPE.
-
-
Why Amber? The C-I bond is photosensitive. Light exposure can degrade the compound into free radical species and elemental iodine, potentially pressurizing the vessel.[1]
Step-by-Step Disposal Workflow
Phase 1: Waste Generation & Characterization
-
Identify State: Determine if the waste is pure solid (scrap/expired) or in solution (reaction mixture).
-
Quench (If Reactive): If the material is part of a reaction mixture containing organometallics (e.g., from a Negishi coupling), quench carefully with saturated
before disposal.[1] -
pH Check: Ensure the waste stream pH is between 5 and 9. Extremes can degrade the container or cause off-gassing.
Phase 2: Packaging & Labeling[5]
-
Transfer: Move material to the designated Halogenated Waste container inside a fume hood.
-
Labeling: Apply a hazardous waste label with the following specific data:
Phase 3: EHS Handover
-
Secondary Containment: Place the sealed container into a secondary tray (polypropylene) during transport to the central accumulation area.
-
Manifest Declaration: Declare the waste as "Halogenated Organic Solid/Liquid."
Decision Matrix & Workflow Diagram
The following diagram illustrates the logical flow for disposing of this specific polyhalogenated pyridine.
Figure 1: Decision matrix for the safe disposal of polyhalogenated pyridine derivatives, emphasizing state determination and segregation.
Regulatory & Compliance Data (RCRA/EPA Context)
While this specific isomer is often a research intermediate and may not have a unique RCRA "P" or "U" list code, it is regulated strictly by its characteristics.[1]
| Regulatory Category | Classification | Reason |
| Waste Type | Halogenated Organic | Presence of F, Cl, Br, I. |
| EPA Characteristic | Toxicity (D004-D043) | Potential for leaching toxic halocarbons.[1] |
| Disposal Method | Incineration | Must be incinerated at >1000°C with specific gas scrubbing for HF/HCl/HBr/HI. |
| Drain Disposal | STRICTLY PROHIBITED | Illegal under Clean Water Act; damages municipal water treatment bacteria. |
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: The dust is a respiratory irritant. Clear the immediate area.[2][3]
-
PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if dust is visible).[1]
-
Containment:
-
Solid: Do not dry sweep (creates dust).[3] Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with oxidizers if present).
-
-
Decontamination: Wipe the surface with a dilute detergent solution, followed by water.[1] Place all cleanup materials into the "Halogenated Solid Waste" container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Personal protective equipment for handling 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary: The "Loaded" Pyridine Scaffold
Context: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine is not a standard reagent; it is a high-value, poly-halogenated scaffold designed for complex cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution (
The Safety Paradox: While the pyridine ring offers some stability, the presence of four distinct halogens creates a "loaded" electronic environment. The C-I bond (position 6) is the weak link, susceptible to homolytic cleavage by UV light, while the C-F and C-Cl bonds increase lipophilicity, enhancing the risk of dermal absorption.
Operational Directive: Treat this compound as a Sensitizing Alkylator . In the absence of specific toxicological data for this exact isomer, you must adopt a Category 3 Control Banding approach (High Hazard/Unknown Toxicity).
Hazard Identification & Risk Profile
Self-Validating Logic: If you understand the bond energies, you understand the risk.
| Feature | Chemical Logic | Operational Hazard |
| C-I Bond | Weak bond energy (~57 kcal/mol). | Light Sensitive: Photolytic decomposition releases iodine radicals. Requires amber glassware. |
| Poly-halogenation | High electron deficiency. | Reactive: Prone to rapid nucleophilic attack (biological nucleophiles = DNA/Proteins). Potential sensitizer. |
| Physical State | Likely crystalline solid. | Inhalation: Fine dust generation during weighing. |
| Solubility | Lipophilic (LogP > 3 estimated). | Dermal: Rapid transport across the stratum corneum. |
Anticipated GHS Classifications (Precautionary Principle):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitizer).
PPE Matrix: The Barrier System
Standard nitrile gloves are often insufficient because this compound is frequently dissolved in halogenated solvents (DCM, Chloroform) which permeate nitrile in <2 minutes.
A. Hand Protection (The "Double-Shell" Protocol)
Do not rely on single-layer protection. The solvent vector is the primary failure point.
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Weighing (Solid) | Nitrile (4 mil) | Nitrile (4 mil) | Particulate Protection: Double layer prevents micro-tears from spatulas reaching skin. |
| Solution Handling | Nitrile (4 mil) | Silver Shield / Laminate | Solvent Barrier: If using DCM/THF, nitrile fails instantly. Laminate provides >4h breakthrough time. |
| Quench/Workup | Nitrile (4 mil) | Neoprene (Extended Cuff) | Splash/Grip: Neoprene offers better grip on wet glassware and acid resistance. |
B. Respiratory & Ocular Protection[1][2][3][4][5][6]
-
Solid Handling: Work strictly inside a certified Chemical Fume Hood (CFH). If weighing outside a hood (not recommended), use a P100 Particulate Respirator .
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust migration around the lens.
Operational Workflow: A Self-Validating System
This workflow ensures that safety is integrated into the chemistry, not added as an afterthought.
Caption: Operational lifecycle for halogenated pyridines. The "Critical Control Point" highlights where dust exposure and solvent permeation risks are highest.
Detailed Protocol Steps:
Step 1: The Static Control (Weighing) Poly-halogenated solids are often static-prone, causing "fly-away" powder.
-
Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Why: Prevents the powder from jumping onto your gloves or the balance bench, eliminating an invisible contamination source.
Step 2: The Amber Shield (Storage & Transfer)
-
Action: All weighing and reaction vessels must be amber glass or wrapped in aluminum foil.
-
Why: The C-I bond is photolabile. Degradation produces free iodine (
) and radical species, which can alter the stoichiometry of your coupling reaction and increase toxicity.
Step 3: The "Cannula" Standard (Transfer)
-
Action: Avoid pouring solutions. Dissolve the solid in the septum-capped vial and transfer via syringe or cannula.
-
Why: "Pouring" creates vapor trails and splash risks. Closed transfer completely isolates the operator from the solvated hazard.
Emergency Response & Decontamination
Spills (Solid)
-
Do NOT sweep. Sweeping aerosolizes the dust.
-
Cover: Place a solvent-dampened (Ethanol) pad over the powder to wet it.
-
Scoop: Wipe up the wet paste and dispose of as hazardous waste.[1]
Exposure (Skin)[2][5][7]
-
Doff: Remove contaminated gloves immediately (peel from wrist to fingers).
-
Wash: Wash with soft soap and cool water for 15 minutes. Do NOT use ethanol or organic solvents on skin; they act as a vehicle, driving the lipophilic pyridine deeper into the dermis.
Disposal: Cradle-to-Grave
Segregation is critical to prevent downstream reactivity.
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous (Toxic) | Label as "Halogenated Pyridine Solid." Do not mix with oxidizers. |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents. High halogen content (>5%) requires specific incineration protocols. |
| Sharps/Glass | Contaminated Sharps | Rinse amber vials with acetone before disposal into sharps container to minimize residual leaching. |
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridines Safety Data. National Library of Medicine. [Link] (General class data used for control banding).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
